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  • Product: (S)-Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate
  • CAS: 1260619-37-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to (S)-Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate

CAS Number: 194032-32-1 Introduction (S)-Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate is a chiral heterocyclic building block of significant interest to the pharmaceutical industry. Its rigid, seven-membered diazepine...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 194032-32-1

Introduction

(S)-Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate is a chiral heterocyclic building block of significant interest to the pharmaceutical industry. Its rigid, seven-membered diazepine core, featuring a stereocenter at the 5-position and a versatile Boc-protected amine, makes it a crucial intermediate in the synthesis of complex, high-value active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its synthesis, characterization, and applications, with a focus on the underlying chemical principles and practical considerations for researchers and drug development professionals.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of (S)-tert-butyl 5-methyl-1,4-diazepane-1-carboxylate is essential for its effective use in synthesis and for the quality control of resulting materials.

PropertyValueSource
CAS Number 194032-32-1[1]
Molecular Formula C₁₁H₂₂N₂O₂[1]
Molecular Weight 214.31 g/mol [1]
Appearance Typically a liquid or low-melting solid[2]
Purity Commercially available with ≥95% purity[2]
Storage Recommended storage at 2-8°C, protected from light

Spectroscopic Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy is used to confirm the presence of the key functional groups: the tert-butyl group (a sharp singlet around 1.4 ppm), the methyl group (a doublet), and the various methylene protons of the diazepine ring (a series of complex multiplets). The integration of these signals should correspond to the number of protons in each group.

    • ¹³C NMR spectroscopy will show characteristic peaks for the carbonyl carbon of the Boc group (around 155 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), and the various carbons of the diazepine ring and the methyl group.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is commonly used to confirm the molecular weight of the compound. The protonated molecule [M+H]⁺ would be expected at an m/z of approximately 215.3.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=O stretch of the carbamate (around 1690 cm⁻¹) and C-H stretches of the alkyl groups.

Synthesis and Mechanism: A Scalable Approach via Intramolecular Fukuyama-Mitsunobu Cyclization

A practical and scalable synthesis of (S)-tert-butyl 5-methyl-1,4-diazepane-1-carboxylate has been developed, which is crucial for its application in multi-kilogram production for pharmaceutical development. The key transformation is an intramolecular Fukuyama-Mitsunobu cyclization of a nosyl-protected diamino alcohol, which is derived from the readily available and chiral starting material, (S)-2-aminopropan-1-ol.[3][4]

Synthetic Workflow:

Synthesis_Workflow cluster_start Starting Material cluster_steps Key Synthetic Steps cluster_product Final Product start (S)-2-aminopropan-1-ol step1 Nosyl Protection & Alkylation start->step1 1. NsCl, Base 2. 3-bromopropanol deriv. step2 Boc Protection step1->step2 Boc₂O step3 Intramolecular Fukuyama-Mitsunobu Cyclization step2->step3 PPh₃, DEAD/DIAD step4 Nosyl Deprotection step3->step4 Thiophenol, K₂CO₃ product (S)-Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate step4->product

A detailed, step-by-step methodology for the synthesis of (S)-Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate.

Causality Behind Experimental Choices:

  • Choice of Starting Material: The use of enantiopure (S)-2-aminopropan-1-ol as the starting material is a critical choice that ensures the final product has the desired (S)-stereochemistry. This avoids the need for costly and often low-yielding chiral resolution steps later in the synthesis.

  • Nosyl Protection: The primary amine of the starting material is protected with a 2-nitrobenzenesulfonyl (nosyl) group. The nosyl group serves two key purposes:

    • It activates the N-H bond, making the nitrogen sufficiently acidic to undergo alkylation.

    • It is a robust protecting group that is stable to the conditions of the subsequent reactions but can be selectively removed under mild conditions at the end of the synthesis.

  • Alkylation: The nosylated amine is then alkylated with a suitable three-carbon electrophile to introduce the remainder of the diazepine ring backbone.

  • Boc Protection: The secondary amine is protected with a tert-butyloxycarbonyl (Boc) group. This is a strategic decision to differentiate the two nitrogen atoms of the diazepine precursor, allowing for selective reactions at each position. The Boc group is also easily removed under acidic conditions if further derivatization at this position is required.

  • Intramolecular Fukuyama-Mitsunobu Cyclization: This is the key ring-forming step. The Fukuyama-Mitsunobu reaction allows for the formation of a C-N bond by the intramolecular reaction of the nosyl-protected amine with the terminal alcohol.[5][6] The use of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), facilitates this transformation. This reaction is known for its mild conditions and tolerance of various functional groups.

  • Nosyl Deprotection: The final step is the removal of the nosyl protecting group. This is typically achieved by treatment with a thiol, such as thiophenol, and a mild base like potassium carbonate. This deprotection method is highly selective and does not affect the Boc protecting group.

Applications in Drug Discovery and Medicinal Chemistry

The chiral 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, and (S)-tert-butyl 5-methyl-1,4-diazepane-1-carboxylate is a key intermediate in the synthesis of several important drug candidates and approved drugs.

1. Rho-Kinase (ROCK) Inhibitors: The Case of K-115

(S)-tert-butyl 5-methyl-1,4-diazepane-1-carboxylate is a crucial building block in the synthesis of K-115 (Ripasudil), a potent Rho-kinase (ROCK) inhibitor.[4] ROCK inhibitors are a class of drugs that have shown therapeutic potential in a variety of diseases, including glaucoma, cardiovascular diseases, and neurological disorders.[7][8]

  • Mechanism of Action of ROCK Inhibitors: Rho-kinase is a serine/threonine kinase that plays a central role in regulating the actin cytoskeleton. Inhibition of ROCK leads to the relaxation of smooth muscle cells, which can be beneficial in conditions such as hypertension and glaucoma.[9] In the case of glaucoma, ROCK inhibitors are thought to lower intraocular pressure by increasing the outflow of aqueous humor.[8]

  • Role of the Chiral Diazepine Moiety: The (S)-methyl-1,4-diazepane moiety in K-115 is critical for its high affinity and selectivity for ROCK. The specific stereochemistry and conformation of the diazepine ring allow for optimal interactions with the active site of the enzyme.

Signaling Pathway of ROCK Inhibition:

ROCK_Inhibition cluster_upstream Upstream Signaling cluster_kinase Kinase Activity cluster_downstream Downstream Effects RhoA RhoA-GTP ROCK Rho-Kinase (ROCK) RhoA->ROCK Activates MLC Myosin Light Chain Phosphatase (MLCP) ROCK->MLC Inhibits pMLC Phosphorylated MLC ROCK->pMLC Phosphorylates MLC Contraction Smooth Muscle Contraction pMLC->Contraction K115 K-115 (Ripasudil) K115->ROCK Inhibits

Simplified signaling pathway of Rho-kinase (ROCK) and its inhibition by K-115.

2. Orexin Receptor Antagonists: The Synthesis of Suvorexant

(S)-tert-butyl 5-methyl-1,4-diazepane-1-carboxylate is a precursor to the (R)-enantiomer of 7-methyl-1,4-diazepane, a key intermediate in the synthesis of Suvorexant.[2][10] Suvorexant is a dual orexin receptor antagonist used for the treatment of insomnia.

  • Mechanism of Action of Orexin Receptor Antagonists: Orexin A and orexin B are neuropeptides that play a crucial role in promoting wakefulness. By blocking the binding of orexins to their receptors (OX1R and OX2R), orexin receptor antagonists suppress the wake drive, leading to an induction and maintenance of sleep.[11]

  • Importance of the 7-methyl-1,4-diazepane Moiety: The 7-methyl-1,4-diazepane ring is a central component of Suvorexant and other orexin receptor antagonists.[12] The methyl group at the stereocenter influences the compound's pharmacokinetic properties, and the diazepine ring itself provides a rigid scaffold that correctly positions the other pharmacophoric groups for optimal interaction with the orexin receptors.[13][14] Structure-activity relationship (SAR) studies have shown that modifications to this ring can significantly impact the potency and selectivity of the antagonist.

Conclusion

(S)-Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate is a valuable and versatile chiral building block with significant applications in the synthesis of complex pharmaceutical agents. Its efficient and scalable synthesis, centered around the strategic use of the intramolecular Fukuyama-Mitsunobu reaction, makes it an attractive intermediate for industrial-scale drug development. The critical role of its chiral diazepine core in the biological activity of drugs like the ROCK inhibitor K-115 and the orexin receptor antagonist Suvorexant underscores its importance in modern medicinal chemistry. This guide has provided a detailed overview of its synthesis, characterization, and applications, offering a foundation for researchers and scientists working in the field of drug discovery and development.

References

  • PubChem. (S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate. National Center for Biotechnology Information. [Link]

  • PubMed. The novel Rho kinase (ROCK) inhibitor K-115: a new candidate drug for neuroprotective treatment in glaucoma. [Link]

  • Google Patents. Process for the preparation of suvorexant and intermediates useful in the synthesis of suvorexant.
  • PubMed Central. Molecular Insights into the Interaction of Orexin 1 Receptor Antagonists: A Comprehensive Study Using Classical and Quantum Computational Methods. [Link]

  • ResearchGate. A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115. [Link]

  • ACS Publications. Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential. [Link]

  • PubMed. Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. [Link]

  • RSC Publishing. The facile preparation of primary and secondary amines via an improved Fukuyama–Mitsunobu procedure. Application to the synthesis of a lung-targeted gene delivery agent. [Link]

  • ResearchGate. Fukuyama amine synthesis. [Link]

  • HETEROCYCLES. SYNTHESIS OF ANTI-INSOMNIA DRUG SUVOREXANT. [Link]

  • Organic Syntheses. One-Pot Preparation of Cyclic Amines from Amino Alcohols. [Link]

  • Google Patents.
  • PubMed. Design and synthesis of Rho kinase inhibitors (I). [Link]

  • PubMed. Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. [Link]

  • PubMed. Utilizing the intramolecular Fukuyama-Mitsunobu reaction for a flexible synthesis of novel heterocyclic scaffolds for peptidomimetic drug design. [Link]

  • Organic Syntheses. di-tert-butyl diazomalonate. [Link]

  • PubMed Central. Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography. [Link]

  • Organic Syntheses. tert-butyl tert-butyldimethylsilylglyoxylate. [Link]

  • PubMed. Design and Synthesis of Conformationally Constrained N,N-disubstituted 1,4-diazepanes as Potent Orexin Receptor Antagonists. [Link]

  • PubMed. Effects of K-115, a rho-kinase inhibitor, on aqueous humor dynamics in rabbits. [Link]

  • Organic Syntheses. (RS)-(+)-tert-Butyl tert-butanethiosulfinate. [Link]

  • PubMed Central. The Importance of the 6- and 7-Positions of Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor. [Link]

  • NIH. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. [Link]

  • Nature. SUPPLEMENTARY INFORMATION. [Link]

  • PubMed. Orexin receptor antagonists in the pathophysiology and treatment of sleep disorders and epilepsy. [Link]

Sources

Exploratory

(S)-Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate molecular weight

An In-Depth Technical Guide to (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate Executive Summary (S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate is a pivotal chiral building block in modern medicinal chemistry. C...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate

Executive Summary

(S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate is a pivotal chiral building block in modern medicinal chemistry. Characterized by a seven-membered diazepane ring with a defined stereocenter and a Boc-protecting group, this molecule serves as a crucial intermediate in the synthesis of complex pharmaceutical agents. Its structural features are instrumental in constructing molecules with optimized pharmacokinetic properties and high target specificity. This guide provides a comprehensive overview of its physicochemical properties, outlines a robust, large-scale synthetic pathway, details rigorous analytical methods for quality control, and discusses its primary applications, with a focus on its role as a key intermediate for the Rho-kinase inhibitor K-115. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis and application of advanced pharmaceutical intermediates.

Introduction and Strategic Importance in Drug Discovery

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, valued for its conformational flexibility which allows it to serve as an effective β-turn mimic in peptide-based drug design. This structural motif is present in numerous bioactive molecules targeting a range of conditions, including central nervous system disorders.

(S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, specifically, has emerged as an intermediate of significant interest. The presence of a chiral methyl group at the C3 position and a versatile Boc-protecting group at the N1 position makes it an ideal starting point for asymmetric synthesis. Its most notable application is in the production of the Rho-kinase (ROCK) inhibitor K-115 (Ripasudil), a therapeutic agent for glaucoma and ocular hypertension.[1] The stereochemistry of the diazepane core is critical for the pharmacological activity of the final drug, making access to enantiomerically pure intermediates like this one essential for drug efficacy and safety.

Physicochemical and Structural Properties

Accurate characterization of a pharmaceutical intermediate is the foundation of a reproducible and scalable synthetic process. The key properties of (S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate are summarized below.

Chemical Structure

The IUPAC name for this compound is tert-butyl (3S)-3-methyl-1,4-diazepane-1-carboxylate.[2] The structure features a 1,4-diazepane ring, a chiral center at the C3 position with (S) configuration, and a tert-butoxycarbonyl (Boc) group protecting the nitrogen at the N1 position.

Caption: 2D structure of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate.

Quantitative Data Summary

The table below consolidates the key physicochemical data for the molecule. Note the existence of multiple CAS numbers in databases, which may differentiate between stereoisomers or be vendor-specific. The CAS number 194032-32-1 is explicitly associated with the (S)-enantiomer.[2]

PropertyValueSource(s)
Molecular Formula C₁₁H₂₂N₂O₂[2][3][4][5]
Molecular Weight 214.30 g/mol [2][4]
Exact Mass 214.168127949 Da[2][4]
CAS Number 194032-32-1 ((S)-isomer)[2]
194032-42-3 (racemic/unspecified)[3][4][6][7]
Boiling Point ~288 °C at 760 mmHg[3][7]
Density 0.98 - 1.0 g/cm³[3][7]
Predicted pKa 10.51 ± 0.40[6]
Predicted XLogP3 1.2[2]

Scalable Synthesis Pathway

A practical and scalable synthesis is paramount for any intermediate intended for pharmaceutical production. A robust method for preparing (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate in multikilogram quantities has been established, starting from the readily available chiral precursor, (S)-2-aminopropan-1-ol.[1]

Synthetic Strategy: Fukuyama-Mitsunobu Cyclization

The core of the synthesis involves the construction of the seven-membered diazepane ring via an intramolecular Fukuyama-Mitsunobu cyclization.[1] This approach offers high efficiency and stereochemical retention. The nosyl (Ns) protecting group is employed for the amine, which serves a dual purpose: it activates the amine for subsequent reactions and can be readily cleaved under mild conditions.

G A (S)-2-aminopropan-1-ol (Starting Material) B Nosyl Protection (NsCl, Base) A->B C N-Nosyl Intermediate B->C D Alkylation with 3-bromopropanol derivative C->D E N-Nosyl Diamino Alcohol D->E F Intramolecular Fukuyama-Mitsunobu Cyclization E->F G Protected (S)-3-Methyl- 1,4-diazepane F->G H Nosyl Deprotection (Thiophenol, K₂CO₃) G->H I Secondary Amine Intermediate H->I J Boc Protection (Boc₂O) I->J K (S)-tert-Butyl 3-Methyl- 1,4-diazepane-1-carboxylate (Final Product) J->K

Caption: Generalized synthetic workflow for the target molecule.

Causality in Experimental Design
  • Choice of Starting Material : (S)-2-aminopropan-1-ol is a cost-effective, commercially available chiral pool starting material, which avoids a costly resolution step later in the synthesis.[1]

  • Fukuyama-Mitsunobu Reaction : This reaction is highly reliable for intramolecular cyclization to form N-S bonds under mild conditions, minimizing side reactions and preserving the integrity of the stereocenter.

  • Protecting Group Strategy : The use of orthogonal protecting groups (Ns and Boc) is deliberate. The nosyl group is stable during the initial alkylation steps but can be selectively removed in the presence of the acid-labile Boc group, which is installed last to yield the desired final product.

Representative Experimental Protocol

The following is a generalized protocol based on established methodologies.[1][8]

  • Step 1: Nosylation. Dissolve (S)-2-aminopropan-1-ol in a suitable solvent (e.g., acetonitrile). Cool the mixture and add a base (e.g., triethylamine). Add a solution of 2-nitrobenzenesulfonyl chloride (NsCl) dropwise, maintaining the low temperature. Stir until reaction completion (monitored by TLC/HPLC).

  • Step 2: Alkylation. To the N-nosylated intermediate, add a base (e.g., K₂CO₃) and an alkylating agent like 3-bromopropanol or a suitable equivalent. Heat the reaction mixture to drive the alkylation to completion.

  • Step 3: Cyclization. Dissolve the resulting N-nosyl diamino alcohol in an appropriate solvent like THF. Add triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) at 0 °C to initiate the intramolecular Mitsunobu reaction. Allow the reaction to warm to room temperature and stir until the cyclization is complete.

  • Step 4: Deprotection. Dissolve the cyclized intermediate in a solvent such as acetonitrile. Add potassium carbonate and thiophenol to cleave the nosyl group. Stir for several hours at room temperature.[8]

  • Step 5: Boc Protection. After workup to isolate the secondary amine, dissolve it in a solvent like methanol. Add sodium carbonate and di-tert-butyl dicarbonate (Boc₂O). Stir the reaction at room temperature until the protection is complete.[9]

  • Step 6: Purification. Purify the final product using column chromatography or recrystallization to achieve high purity.

Analytical Characterization and Self-Validating QC Workflow

A robust quality control (QC) process is essential to validate the identity, purity, and stereochemical integrity of the final product. Each analytical step provides orthogonal data that, when combined, confirms the material meets specifications.

G cluster_0 Sample Batch cluster_1 Analytical Testing cluster_2 Validation & Release Sample Final Product Sample HPLC Purity Assay (RP-HPLC) Sample->HPLC NMR Structure ID (¹H, ¹³C NMR) Sample->NMR MS Molecular Weight ID (LC-MS) Sample->MS CHIRAL Enantiomeric Purity (Chiral HPLC) Sample->CHIRAL Review Data Review & Specification Check HPLC->Review NMR->Review MS->Review CHIRAL->Review CoA Certificate of Analysis (CoA) Review->CoA

Caption: Self-validating analytical workflow for quality control.

Protocol 1: Purity Determination by Reverse-Phase HPLC (RP-HPLC)
  • Objective: To determine the chemical purity of the compound and quantify any impurities.

  • Methodology:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of A: Water (0.1% TFA) and B: Acetonitrile (0.1% TFA).

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 210 nm.

    • Procedure: Prepare a standard solution of the sample at ~1 mg/mL in diluent (e.g., 50:50 water:acetonitrile). Inject and analyze the chromatogram.

  • Validation: The purity is calculated by area percentage. A pure sample should exhibit a single major peak.

Protocol 2: Structural Verification by NMR and Mass Spectrometry
  • Objective: To confirm the chemical structure and molecular weight.

  • Methodology (NMR):

    • Sample Prep: Dissolve ~10 mg of sample in ~0.7 mL of CDCl₃ or DMSO-d₆.

    • ¹H NMR: Expect signals corresponding to the t-butyl group (~1.4 ppm, 9H, singlet), the methyl group (~1.0 ppm, 3H, doublet), and a complex series of multiplets for the diazepane ring protons.

    • ¹³C NMR: Expect signals for the carbonyl of the Boc group (~155 ppm), the quaternary carbon of the t-butyl group (~80 ppm), and distinct signals for the methyl and methylene carbons of the ring.

  • Methodology (MS):

    • Technique: Electrospray Ionization (ESI) in positive mode.

    • Procedure: Infuse a dilute solution of the sample into the mass spectrometer.

    • Validation: Observe the protonated molecular ion [M+H]⁺ at m/z ≈ 215.17, confirming the molecular weight of 214.30 g/mol .

Protocol 3: Enantiomeric Purity by Chiral HPLC
  • Objective: To determine the enantiomeric excess (e.e.) of the (S)-isomer. This is the most critical quality attribute.

  • Methodology:

    • Column: A chiral stationary phase column (e.g., Chiralpak AD-H or equivalent).

    • Mobile Phase: An isocratic mixture of hexane and isopropanol.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detector: UV at 210 nm.

    • Procedure: Inject a solution of the sample. For validation, also inject a sample of the racemic mixture to confirm the retention times of both the (S) and (R) enantiomers.

  • Validation: A high-quality sample should show a single major peak corresponding to the (S)-enantiomer, with the peak for the (R)-enantiomer below the specified limit (typically <0.1%).

Handling, Storage, and Safety

Proper handling and storage are crucial to maintain the integrity of this chemical intermediate.

  • Safety: The compound is classified as harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[2][4] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place. Recommended storage conditions are between 2-8°C, protected from light.[3][6]

Conclusion

(S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate stands out as a high-value, versatile intermediate for the pharmaceutical industry. Its well-defined stereochemistry and adaptable protecting group make it indispensable for the asymmetric synthesis of advanced drug candidates, particularly in the development of kinase inhibitors. The availability of scalable synthetic routes and robust, self-validating analytical protocols ensures that this building block can be produced to the high standards of purity and quality required for clinical and commercial drug manufacturing, thereby accelerating the development of next-generation therapeutics.

References

  • Google Patents. (n.d.). Chiral resolution of an intermediate of suvorexant and cocrystals thereof.
  • MySkinRecipes. (n.d.). tert-Butyl 5-methyl-1,4-diazepane-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). (S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 5-methyl-1,4-diazepane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2015). A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115. Retrieved from [Link]

  • Google Patents. (n.d.). Production method of 1,4-diazepane derivatives.
  • Chongqing Chemdad Co., Ltd. (n.d.). tetrt-butyl5-methyl-1,4-diazepane-1-carboxylate. Retrieved from [Link]

  • Chemsrc. (n.d.). tert-butyl 5-methyl-1,4-diazepane-1-carboxylate. Retrieved from [Link]

  • ACS Publications. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Organic Process Research & Development. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to (S)-tert-butyl 5-methyl-1,4-diazepane-1-carboxylate: Synthesis, Characterization, and Application

Abstract (S)-tert-butyl 5-methyl-1,4-diazepane-1-carboxylate is a pivotal chiral building block in modern medicinal chemistry. Its constrained seven-membered diazepine ring system offers a unique three-dimensional scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-tert-butyl 5-methyl-1,4-diazepane-1-carboxylate is a pivotal chiral building block in modern medicinal chemistry. Its constrained seven-membered diazepine ring system offers a unique three-dimensional scaffold that is increasingly utilized in the design of sophisticated therapeutic agents. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed, field-proven synthetic protocol with mechanistic insights, robust analytical characterization methods, and a discussion of its applications in drug discovery, most notably as a key intermediate in the synthesis of the insomnia therapeutic, suvorexant, and the Rho-kinase inhibitor, K-115. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis and application of complex heterocyclic molecules.

Introduction: The Significance of the Chiral 1,4-Diazepane Scaffold

The 1,4-diazepane moiety is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its conformational flexibility which allows it to mimic β-turns and interact with a wide range of biological targets.[1] Derivatives of 1,4-diazepane have demonstrated a broad spectrum of pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer effects.[2][3] The introduction of a chiral center, as in (S)-tert-butyl 5-methyl-1,4-diazepane-1-carboxylate, provides an essential tool for chemists to explore stereospecific interactions with biological receptors, leading to improved potency and selectivity of drug candidates.

The subject of this guide, with its defined (S)-stereochemistry and orthogonal Boc-protecting group, serves as a high-value intermediate.[4] The Boc group provides stability during subsequent synthetic transformations and can be selectively removed under acidic conditions, allowing for further functionalization at the N1 position.[5] This guide aims to provide a comprehensive, practical resource for the synthesis and utilization of this important molecule.

Physicochemical and Structural Properties

(S)-tert-butyl 5-methyl-1,4-diazepane-1-carboxylate is a chiral, Boc-protected cyclic diamine. Its key properties are summarized below.

PropertyValueSource(s)
IUPAC Name tert-butyl (3S)-3-methyl-1,4-diazepane-1-carboxylate[6]
Synonyms (S)-1-Boc-2-methyl-[5][7]diazepane, (S)-1-Boc-3-methyl-1,4-diazepane[1][4]
CAS Number 194032-32-1[6]
Molecular Formula C₁₁H₂₂N₂O₂[6]
Molecular Weight 214.31 g/mol [6]
Appearance Typically a colorless to pale yellow oil or solidN/A
Boiling Point 288.3 ± 23.0 °C at 760 mmHg[8]
Density 1.0 ± 0.1 g/cm³[8]
SMILES C[C@H]1CN(CCCN1)C(=O)OC(C)(C)C[6]

Note: Physical properties such as boiling point and density are predicted values.

Synthesis and Mechanistic Insights

The asymmetric synthesis of (S)-tert-butyl 5-methyl-1,4-diazepane-1-carboxylate is a multi-step process that leverages a chiral pool starting material to establish the key stereocenter. A robust and scalable approach involves the construction of the diazepane ring via an intramolecular Fukuyama-Mitsunobu reaction.[7] This strategy offers excellent control over stereochemistry and avoids costly chiral resolution steps.

The overall synthetic workflow is depicted below, starting from commercially available (S)-2-aminopropan-1-ol.

Synthetic_Workflow A (S)-2-aminopropan-1-ol B N-Nosyl Protection A->B NsCl, Base C N-Alkylation B->C 3-bromo-1-propanol derivative, Base D Intramolecular Fukuyama-Mitsunobu Cyclization C->D PPh3, DEAD/DIAD E Nosyl Deprotection D->E Thiophenol, K2CO3 F Boc Protection E->F Boc2O, Base G Final Product F->G

Caption: Overall synthetic workflow for (S)-tert-butyl 5-methyl-1,4-diazepane-1-carboxylate.

Detailed Experimental Protocol

This protocol is a composite procedure based on established methodologies for N-nosylation, alkylation, Fukuyama-Mitsunobu cyclization, and protecting group manipulations.

Step 1: Synthesis of (S)-N-(1-hydroxypropan-2-yl)-2-nitrobenzenesulfonamide

  • Rationale: The primary amine of the starting material is protected with a 2-nitrobenzenesulfonyl (nosyl) group. The nosyl group is highly effective for the Fukuyama-Mitsunobu reaction due to the electron-withdrawing nature of the nitro group, which increases the acidity of the N-H proton.[9]

  • Procedure:

    • Dissolve (S)-2-aminopropan-1-ol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a secondary/tertiary alcohol.[9]

    • Add a base, such as triethylamine or diisopropylethylamine (1.2 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of 2-nitrobenzenesulfonyl chloride (NsCl) (1.05 eq) in the same solvent dropwise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction with water and separate the organic layer. Wash the organic layer successively with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the nosyl-protected amino alcohol, which can often be used in the next step without further purification.

Step 2: Synthesis of (S)-N-(3-hydroxypropyl)-N-(1-hydroxypropan-2-yl)-2-nitrobenzenesulfonamide

  • Rationale: The sulfonamide nitrogen is alkylated with a three-carbon unit bearing a terminal hydroxyl group, setting the stage for the intramolecular cyclization.

  • Procedure:

    • Dissolve the product from Step 1 (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).

    • Add a base such as potassium carbonate (K₂CO₃) (1.5 eq).

    • Add 3-bromo-1-propanol (1.1 eq).

    • Heat the mixture to 60-70 °C and stir for 12-18 hours, monitoring by TLC.

    • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure diol.

Step 3: Synthesis of (S)-2-methyl-4-nosyl-1,4-diazepane

  • Rationale: This is the key ring-forming step. The intramolecular Fukuyama-Mitsunobu reaction proceeds via activation of the primary alcohol with the Mitsunobu reagent (e.g., DEAD/PPh₃), followed by nucleophilic attack by the acidic sulfonamide nitrogen to form the seven-membered ring.[6] This reaction typically occurs with inversion of configuration at the carbon bearing the alcohol, but in this intramolecular case, it facilitates cyclization.

  • Procedure:

    • Dissolve the diol from Step 2 (1.0 eq) and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

    • Cool the solution to 0 °C.

    • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise. A color change to deep orange or red is typically observed.

    • Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography to separate the cyclized product from triphenylphosphine oxide and other byproducts.

Step 4: Synthesis of (S)-2-methyl-1,4-diazepane

  • Rationale: The nosyl group, having served its purpose, is now removed. This deprotection is efficiently achieved by nucleophilic aromatic substitution using a thiol, such as thiophenol, which displaces the sulfonamide.[10]

  • Procedure:

    • Dissolve the nosylated diazepane from Step 3 (1.0 eq) in acetonitrile or DMF.

    • Add potassium carbonate (K₂CO₃) (3.0 eq) and thiophenol (2.0 eq).

    • Stir the mixture at room temperature for 4-6 hours.[10]

    • Monitor the reaction by TLC. Upon completion, filter off the solids and concentrate the filtrate.

    • Dissolve the residue in diethyl ether and extract with 1N HCl.

    • Basify the aqueous layer to pH >12 with NaOH pellets or concentrated solution, then extract thoroughly with DCM.

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and carefully concentrate to yield the volatile free diamine.

Step 5: Synthesis of (S)-tert-butyl 5-methyl-1,4-diazepane-1-carboxylate

  • Rationale: The final step is the selective protection of one of the two secondary amines with a tert-butoxycarbonyl (Boc) group. The less sterically hindered nitrogen (N1) is typically protected preferentially. The Boc group is ideal for its stability in a wide range of conditions and its facile removal under acidic conditions.[5][11]

  • Procedure:

    • Dissolve the diamine from Step 4 (1.0 eq) in DCM.

    • Add a base such as triethylamine (1.1 eq).

    • Cool the solution to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the final title compound.

Analytical Characterization

Rigorous analytical control is essential to confirm the identity, purity, and stereochemical integrity of the final product. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Analytical_Workflow A Final Product Sample B ¹H & ¹³C NMR A->B D Chiral HPLC A->D F Mass Spectrometry A->F C Structure & Purity Confirmation B->C E Enantiomeric Excess (e.e.) Determination D->E G Molecular Weight Confirmation F->G

Caption: Standard analytical workflow for product characterization.

NMR Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

  • ¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. Key expected signals include the large singlet for the tert-butyl group, multiplets for the diazepane ring protons, and a doublet for the C5-methyl group.

  • ¹³C NMR: The carbon NMR spectrum confirms the carbon framework of the molecule. Expected signals correspond to the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, the aliphatic carbons of the diazepane ring, and the methyl carbon.

Table 2: Predicted NMR Spectral Data (CDCl₃)

Assignment¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
C(CH₃)₃~1.47 (s, 9H)~79.5
C(CH₃)₃~1.47 (s, 9H)~28.5
C=O-~155.0
CH-CH₃Multiplet~50-55
CH₂ (ring)Multiplets (~2.6-3.7)~45-55
CH₃Doublet~15-20

Note: These are predicted values based on structurally similar compounds and standard chemical shift ranges. Actual experimental values should be determined for confirmation.[12]

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the chemical purity and, crucially, the enantiomeric excess (e.e.) of the chiral product.

  • Purity Analysis (Reversed-Phase HPLC):

    • Column: C18 stationary phase (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) is typically effective.

    • Detection: UV detection at a low wavelength (e.g., 210-220 nm) where the carbamate absorbs.

    • Expected Result: A single major peak indicating high chemical purity (>98%).

  • Enantiomeric Excess (e.e.) Analysis (Chiral HPLC):

    • Rationale: Separating enantiomers requires a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times.

    • Column: Polysaccharide-based CSPs (e.g., Chiralpak or Chirex series) are highly effective for a broad range of chiral compounds.[13][14]

    • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol).

    • Method Development: Screening different CSPs and mobile phase compositions is necessary to achieve baseline separation of the (S) and (R) enantiomers.

    • Expected Result: A chromatogram showing a large peak for the desired (S)-enantiomer and a minimal or non-existent peak for the (R)-enantiomer, allowing for the calculation of e.e. (typically >99%).

Applications in Drug Discovery

The rigid, yet flexible, seven-membered ring of the 1,4-diazepane scaffold allows it to present substituents in specific spatial orientations, making it an attractive "peptidomimetic" core. This feature is exploited to design molecules that can interact with high affinity and selectivity at protein-protein interfaces or in deep receptor binding pockets.

The primary and most well-documented application of (S)-tert-butyl 5-methyl-1,4-diazepane-1-carboxylate is as a key intermediate in the synthesis of suvorexant (Belsomra®), a dual orexin receptor antagonist developed by Merck for the treatment of insomnia.[13] The chiral methyl-substituted diazepane core is essential for the drug's activity.

Additionally, this building block is a key intermediate for K-115 (Ripasudil), a Rho-kinase (ROCK) inhibitor developed for the treatment of glaucoma and ocular hypertension.[7][15] ROCK inhibitors work by increasing the outflow of aqueous humor from the eye, thereby reducing intraocular pressure.

The use of this specific chiral diazepane in these successful drug development programs underscores its value and validates the synthetic and analytical strategies outlined in this guide.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. (S)-tert-butyl 5-methyl-1,4-diazepane-1-carboxylate and its intermediates should be handled with appropriate care.

  • Hazard Identification: This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[6]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

(S)-tert-butyl 5-methyl-1,4-diazepane-1-carboxylate is a molecule of significant strategic importance in pharmaceutical research and development. Its value is derived from its unique chiral, seven-membered heterocyclic structure, which has proven to be a successful scaffold in targeting complex biological systems. The synthetic route detailed herein, centered on the reliable Fukuyama-Mitsunobu cyclization, provides a practical and scalable method for its preparation. Coupled with robust analytical characterization, researchers can confidently employ this building block in the discovery and development of next-generation therapeutics.

References

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  • Lee, D. W., Ha, H.-J., & Lee, W. K. (2007). Selective Mono‐BOC Protection of Diamines. Synthetic Communications, 37(5), 737-741.
  • ResearchGate. (n.d.). Fukuyama–Mitsunobu alkylation in amine synthesis on solid phase revisited: N-alkylation with secondary alcohols and synthesis of curtatoxins. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). CN103553988A - Synthetic method of 3-(beta-hydroxyethyl sulfonyl)-nitrobenzene.
  • Hussain, I., et al. (2013). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. Journal of Chromatographic Science, 52(8), 865-881.
  • Chemvon Biotechnology (Shanghai) Co. Ltd. (n.d.). (s)-1-boc-2-methyl-1 4 diazepane. Retrieved January 24, 2026, from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved January 24, 2026, from [Link]

  • Chemsrc. (n.d.). tert-butyl 5-methyl-1,4-diazepane-1-carboxylate. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). (S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate. Retrieved January 24, 2026, from [Link]

  • Bartalucci, G., et al. (2007). Deprotection of the N-Nosyl Group with a Thiol Resin. Letters in Organic Chemistry, 4(1), 37-39.
  • Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved January 24, 2026, from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved January 24, 2026, from [Link]

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  • Veeprho. (n.d.). (R)-2,3-dihydroxy-5-(1-hydroxy-2-(methylamino)ethyl)benzenesulfonic acid: Synthesis Attempts and Failure Report. Retrieved January 24, 2026, from [Link]

  • American Chemical Society. (n.d.). Odorless nosyl deprotection by in-situ formation of a thiolate. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Enantiomeric separation by HPLC of 1,4-dihydropyridines with vancomycin as chiral selector. Retrieved January 24, 2026, from [Link]

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  • MDPI. (n.d.). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][5][7]diazepines, and Their Cytotoxic Activity. Retrieved January 24, 2026, from [Link]

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Exploratory

(S)-Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate synonyms

An In-Depth Technical Guide to the Nomenclature of (S)-tert-Butyl 5-methyl-1,4-diazepane-1-carboxylate For Researchers, Scientists, and Drug Development Professionals Abstract (S)-tert-butyl 5-methyl-1,4-diazepane-1-carb...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Nomenclature of (S)-tert-Butyl 5-methyl-1,4-diazepane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-tert-butyl 5-methyl-1,4-diazepane-1-carboxylate is a chiral heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its utility as a key intermediate in the synthesis of several drug candidates necessitates a clear and comprehensive understanding of its nomenclature. This technical guide provides a detailed overview of the various synonyms, systematic names, and common abbreviations used to identify this compound. By clarifying the landscape of its chemical identifiers, this guide aims to enhance communication, streamline literature searches, and support the unambiguous documentation of research and development activities involving this important molecule.

Introduction: The Significance of Precise Chemical Nomenclature

In the collaborative and fast-paced environment of drug discovery and development, precise communication is paramount. The unique identification of chemical entities is the foundation upon which reproducible research is built. Ambiguities in nomenclature can lead to costly errors, wasted resources, and difficulties in navigating the scientific and patent literature. (S)-tert-butyl 5-methyl-1,4-diazepane-1-carboxylate, a key chiral intermediate, is known by a variety of names. This guide will dissect this nomenclature to provide clarity for researchers in the field. This compound is notably used in the synthesis of the Rho-kinase inhibitor K-115 and as an intermediate for the insomnia drug suvorexant.[1][2][3]

Systematic and Common Nomenclature

The naming of a chemical compound can be approached from several angles, each with its own level of systematic rigor and common usage. For (S)-tert-butyl 5-methyl-1,4-diazepane-1-carboxylate, these can be broken down into the following categories:

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds.

  • tert-butyl (5S)-5-methyl-1,4-diazepane-1-carboxylate

This name precisely describes the molecular structure, including the stereochemistry at the chiral center.

Common Synonyms and Abbreviations

In laboratory settings and publications, brevity is often favored. This has led to the adoption of several synonyms and abbreviations.

  • (S)-1-Boc-5-methyl-1,4-diazepane

  • N-Boc-(S)-5-methyl-homopiperazine

  • (S)-tert-butyl 5-methyl-1,4-diazepane-1-carboxylate [4]

The term "Boc" is a common abbreviation for the tert-butoxycarbonyl protecting group. "Homopiperazine" refers to the 1,4-diazepane ring system, which is a seven-membered ring containing two nitrogen atoms, and can be considered a homolog of piperazine.

Chemical Identifiers

Beyond descriptive names, a set of unique identifiers is used to catalogue and reference chemical compounds in databases and regulatory submissions.

IdentifierValueSource
CAS Number 194032-42-3 (for the racemic mixture)PubChem[5]
Molecular Formula C₁₁H₂₂N₂O₂PubChem[4][5]
Molecular Weight 214.31 g/mol AChemBlock[6]
InChI InChI=1S/C11H22N2O2/c1-9-5-7-13(8-6-12-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3PubChem[5]
InChIKey SVMXIQUBNSPVCB-UHFFFAOYSA-NPubChem[5]
SMILES CC1CCN(CCN1)C(=O)OC(C)(C)CPubChem[5]

It is crucial to note the distinction in CAS numbers for the racemic mixture versus the specific enantiomer, as this has significant implications in stereospecific synthesis and biological activity. The CAS number for the (S)-enantiomer is not explicitly available in the provided search results, however, a related compound, Benzyl (S)-5-methyl-1,4-diazepane-1-carboxylate, has the CAS number 1001401-61-1.[7]

Structural Isomers and Related Compounds

It is important for researchers to be aware of structurally similar compounds to avoid confusion. One such isomer is (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate.

  • IUPAC Name: tert-butyl (3S)-3-methyl-1,4-diazepane-1-carboxylate[4]

  • CAS Number: 194032-32-1[4]

This compound is also a key intermediate in the synthesis of the Rho-kinase inhibitor K-115.[2][3] The only structural difference is the position of the methyl group on the diazepane ring.

Nomenclature in Synthetic Context

The choice of name for (S)-tert-butyl 5-methyl-1,4-diazepane-1-carboxylate can often depend on the context of the chemical synthesis.

Protecting Group Chemistry

The presence of the tert-butoxycarbonyl (Boc) group is a key feature of this molecule, serving as a protecting group for one of the nitrogen atoms in the 1,4-diazepane ring. This allows for selective functionalization of the other nitrogen.

G cluster_0 a 1,4-Diazepane Ring c (S)-tert-butyl 5-methyl-1,4-diazepane-1-carboxylate a->c Core Scaffold b Boc Protecting Group b->c Protects N1 caption Logical Relationship of Nomenclature.

Sources

Foundational

1-Boc-5-(S)-methyl-1,4-diazepane synthesis

An In-Depth Technical Guide to the Synthesis of 1-Boc-5-(S)-methyl-1,4-diazepane Executive Summary 1-Boc-5-(S)-methyl-1,4-diazepane is a critical chiral building block in modern medicinal chemistry, most notably serving...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 1-Boc-5-(S)-methyl-1,4-diazepane

Executive Summary

1-Boc-5-(S)-methyl-1,4-diazepane is a critical chiral building block in modern medicinal chemistry, most notably serving as a pivotal intermediate in the synthesis of the dual orexin receptor antagonist Suvorexant, a therapeutic agent for insomnia. The stereocenter at the C5 position and the presence of the tert-butyloxycarbonyl (Boc) protecting group are essential for its utility in multi-step drug synthesis. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this molecule with high enantiomeric purity. We will delve into the mechanistic rationale behind chiral pool synthesis, intramolecular cyclization strategies, and the resolution of racemic mixtures. A detailed, field-proven experimental protocol is provided, alongside essential characterization data and a comparative analysis of the available synthetic routes, to equip researchers and drug development professionals with the knowledge to effectively produce and validate this key intermediate.

Introduction: The Strategic Importance of 1-Boc-5-(S)-methyl-1,4-diazepane

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds that exhibit anticonvulsant, anxiolytic, and antidepressant properties.[1][2] The strategic value of 1-Boc-5-(S)-methyl-1,4-diazepane stems from its specific application as an advanced intermediate in the synthesis of Suvorexant.[3] The (S)-methyl group at the C5 position is a key pharmacophoric element, and its correct stereochemical presentation is crucial for the drug's efficacy.

The Boc protecting group on the N1 nitrogen serves a dual purpose:

  • Deactivation: It deactivates the N1 nitrogen, preventing it from interfering in subsequent reactions intended for the N4 nitrogen.

  • Solubility & Handling: It enhances the solubility of the molecule in common organic solvents and improves its handling and purification characteristics, often rendering it a crystalline solid.

The synthesis of this molecule, therefore, presents a common challenge in process chemistry: the efficient and scalable construction of a chiral, seven-membered heterocyclic ring.

Synthetic Strategies: A Comparative Analysis

Several distinct strategies have been developed to synthesize 1-Boc-5-(S)-methyl-1,4-diazepane. The choice of a particular route is often dictated by factors such as scalability, cost of starting materials, and the desired level of stereochemical purity.

Chiral Pool Synthesis

This is an elegant and highly effective approach that utilizes a readily available, inexpensive, and enantiomerically pure starting material to introduce the desired stereocenter. Natural amino acids are ideal candidates for this strategy.[4][5]

Causality: The synthesis begins with a chiral precursor, such as (S)-Alanine or its derivatives, where the stereocenter is already established. The subsequent chemical transformations are designed to build the diazepane ring around this existing chiral core, thus preserving the enantiomeric integrity. A key step in this approach is often an intramolecular amide bond formation followed by reduction, or a direct intramolecular cyclization.[4]

Intramolecular Cyclization Reactions

These methods involve the construction of a linear precursor containing the necessary functional groups, which is then induced to cyclize and form the seven-membered ring.

  • Fukuyama-Mitsunobu Cyclization: A notable example involves the intramolecular Fukuyama-Mitsunobu reaction.[6][7] This powerful reaction facilitates the formation of a C-N bond under mild conditions. The strategy typically starts with a commercially available chiral amino alcohol, like (S)-2-aminopropan-1-ol.[6] The primary amine is protected with a nosyl (Ns) group, which not only protects the amine but also acidifies the N-H proton, making it amenable to Mitsunobu conditions. The terminal alcohol is converted into a leaving group in situ, allowing the nosyl-protected amine to act as a nucleophile and close the ring.

  • Reductive Amination: Another robust method is intramolecular reductive amination.[8] A linear precursor containing a ketone and two amine functionalities (one primary, one secondary) is synthesized. The primary amine selectively condenses with the ketone to form a cyclic imine or enamine intermediate, which is then reduced in situ to the desired diazepane. The chirality can be introduced either from a chiral starting material or through an asymmetric reduction step.[8]

Resolution of Racemic Mixtures

While asymmetric synthesis is often preferred, classical resolution provides a viable, and sometimes more cost-effective, industrial-scale alternative.

Methodology:

  • A straightforward, non-stereoselective synthesis of racemic 1-benzyl-5-methyl-1,4-diazepane is performed.[9]

  • The racemate is then treated with a chiral resolving agent, such as L-tartaric acid, to form a pair of diastereomeric salts.[9]

  • These salts exhibit different physical properties, most importantly solubility, allowing for their separation by fractional crystallization.

  • The desired diastereomeric salt is isolated and treated with a base to liberate the enantiomerically pure (R)-1-benzyl-5-methyl-1,4-diazepane.[9][10] Note: The designation is (R) for the benzyl-protected intermediate which corresponds to the (S) configuration after debenzylation and Boc protection.

  • The benzyl group is removed via hydrogenolysis and the resulting secondary amine is protected with a Boc group.

Comparative Overview of Synthetic Strategies

StrategyKey AdvantagesKey ChallengesScalability
Chiral Pool Synthesis High enantiopurity, predictable stereochemistry.[4]Can involve multiple steps, potential for racemization under harsh conditions.Good to Excellent
Intramolecular Cyclization Often high-yielding and efficient ring-closure.[6]Requires synthesis of specific linear precursors. Mitsunobu reagents can be costly.Good
Resolution of Racemate Utilizes cheaper achiral starting materials, well-established industrial process.[9][10]Theoretical max yield is 50%, requires efficient recovery of the resolving agent.Excellent

Detailed Experimental Protocol: Synthesis via Chiral Pool Approach

This protocol outlines a reliable synthesis starting from (S)-N-Boc-alanine, a common and moderately priced chiral starting material. The workflow is designed to be self-validating through clear checkpoints and characterization steps.

Workflow Diagram

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Amide Reduction cluster_2 Step 3: Debenzylation cluster_3 Step 4: Intramolecular Cyclization cluster_4 Step 5: Lactam Reduction A (S)-N-Boc-Alanine C Amide Intermediate A->C EDC, HOBt, DCM B N-Benzylethylene-diamine B->C D Linear Triamine C->D LiAlH4 or BH3-THF E Boc-Protected Diamine D->E H2, Pd/C F 1-Boc-5-(S)-methyl- 1,4-diazepan-2-one E->F Heat or Coupling Agent G 1-Boc-5-(S)-methyl-1,4-diazepane (Final Product) F->G LiAlH4 or BH3-THF

Sources

Exploratory

A Technical Guide to Boc-Protected Chiral Diamines in Drug Discovery

Introduction Chiral vicinal diamines are privileged structural motifs frequently encountered in biologically active molecules and are indispensable building blocks in modern drug discovery.[1][2] Their stereochemistry pr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Chiral vicinal diamines are privileged structural motifs frequently encountered in biologically active molecules and are indispensable building blocks in modern drug discovery.[1][2] Their stereochemistry profoundly influences pharmacological activity, making their enantioselective synthesis a critical challenge. The strategic use of protecting groups, particularly the acid-labile tert-butoxycarbonyl (Boc) group, is paramount for the selective manipulation of diamine functionalities during complex synthetic sequences. This technical guide provides an in-depth exploration of Boc-protected chiral diamines, detailing their synthesis, applications as chiral ligands and building blocks, and their pivotal role in the development of novel therapeutics.

The Strategic Importance of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry.[3] Its widespread adoption stems from a unique combination of stability and facile, orthogonal cleavage.

Key Attributes of the Boc Group:

  • Stability: The Boc group is robust under a wide range of reaction conditions, including those involving most nucleophiles and bases, allowing for selective transformations at other sites within a molecule.[4]

  • Acid-Labile Removal: It can be efficiently cleaved under anhydrous acidic conditions, typically with trifluoroacetic acid (TFA), generating a volatile isobutylene and carbon dioxide as byproducts, which simplifies purification.[5]

  • Orthogonality: The Boc group's acid lability contrasts with the base-lability of protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl), enabling orthogonal protection strategies in multi-step syntheses.[4]

The mono-protection of a symmetrical diamine with a Boc group presents a synthetic challenge due to the similar reactivity of the two amino groups, often resulting in a mixture of unprotected, mono-protected, and di-protected products. However, several efficient protocols have been developed to achieve selective mono-Boc protection, which is crucial for the subsequent elaboration of these chiral scaffolds.[6][7]

Synthesis of Boc-Protected Chiral Diamines

The enantioselective synthesis of chiral diamines is a vibrant area of research, with numerous catalytic and non-catalytic methods being developed.[1][8][9] Once the chiral diamine core is established, selective mono-Boc protection is often the next critical step.

Asymmetric Synthesis of the Diamine Core

Several powerful strategies exist for the asymmetric synthesis of 1,2-diamines:[1][8]

  • Ring-opening of aziridines: The catalytic asymmetric ring-opening of meso-aziridines with nucleophiles is a highly effective method for accessing chiral diamines.[1][8]

  • Diamination of olefins: The direct asymmetric diamination of alkenes provides a direct route to chiral 1,2-diamines.[1][8]

  • Reductive coupling of imines: Stereoselective reductive coupling of imines can yield chiral diamines with high diastereoselectivity.[2]

  • Hydrogenation of C=N bonds: Asymmetric hydrogenation of substrates containing carbon-nitrogen double bonds is another key strategy.[1]

Selective Mono-Boc Protection Protocols

Achieving selective mono-Boc protection is critical for the utility of chiral diamines as building blocks. Here are two commonly employed, field-proven methodologies:

Protocol 1: In Situ HCl Generation Method

This one-pot procedure relies on the in situ generation of one equivalent of HCl to selectively protonate one of the amino groups, rendering it less nucleophilic and directing the Boc protection to the free amine.[6][10]

Experimental Protocol:

  • The chiral diamine tartrate salt is treated with aqueous NaOH to liberate the free diamine.

  • The free diamine is dissolved in anhydrous methanol and cooled to 0 °C.

  • One equivalent of chlorotrimethylsilane (Me₃SiCl) is added dropwise to generate one equivalent of HCl in situ.

  • The reaction mixture is allowed to warm to room temperature.

  • Di-tert-butyl dicarbonate (Boc₂O) dissolved in methanol is added, and the mixture is stirred at room temperature.

  • The reaction is worked up by dilution with water, washing with a nonpolar organic solvent, adjusting the pH to >12 with NaOH, and extracting the mono-Boc-protected diamine with a suitable organic solvent like dichloromethane.[6][10]

Diamine SubstrateHCl SourceYield of Mono-Boc ProductReference
(1R,2R)-Cyclohexane-1,2-diamineMe₃SiCl66%[6][10]
(1R,2R)-Cyclohexane-1,2-diamineSOCl₂41%[10]
Protocol 2: Sequential Acid and Boc₂O Addition

This facile method involves the sequential addition of one mole of HCl followed by one mole of Boc₂O.[7]

Experimental Protocol:

  • One equivalent of HCl is added to a solution of the diamine in 50% aqueous methanol.

  • The solution is stirred to allow for the formation of the mono-protonated diamine salt.

  • One equivalent of Boc₂O is then added to the solution.

  • The reaction proceeds with the free amine reacting to yield the mono-Boc-protected diamine.

  • The product is isolated by neutralization and extraction with an organic solvent.[7]

This method has been shown to be effective for a variety of acyclic and cyclic diamines, with reported yields ranging from 65% to 95%.[7]

Applications in Asymmetric Catalysis

Boc-protected chiral diamines are precursors to some of the most powerful chiral ligands and organocatalysts used in asymmetric synthesis.[1][11][12] The remaining free amine can be readily derivatized to generate a wide array of ligands for transition metal catalysis or to serve as the catalytic moiety in organocatalysis.

Chiral Ligands for Transition Metal Catalysis

The binding of a chiral ligand to a transition metal creates a chiral environment that can induce high levels of enantioselectivity in a variety of chemical transformations.[13] Chiral diamine derivatives are particularly effective ligands for a range of metals, including rhodium, ruthenium, and iridium.[14][15]

A prominent example is the use of N-tosylated diamines in Noyori-type catalysts for asymmetric transfer hydrogenation of ketones and imines. The Boc-protected diamine serves as a versatile intermediate for the synthesis of these ligands.

Asymmetric_Transfer_Hydrogenation cluster_synthesis Ligand Synthesis cluster_catalysis Catalytic Cycle Boc_Diamine Mono-Boc-Protected Chiral Diamine Ts_Diamine N-Tosyl Chiral Diamine (Ligand) Boc_Diamine->Ts_Diamine 1. Deprotection 2. Tosylation Active_Catalyst Chiral Metal Complex Ts_Diamine->Active_Catalyst Metal_Precursor [M(arene)Cl₂]₂ Metal_Precursor->Active_Catalyst Chiral_Alcohol Chiral Alcohol Active_Catalyst->Chiral_Alcohol Asymmetric Transfer Hydrogenation Ketone Prochiral Ketone Ketone->Chiral_Alcohol H_Source Hydrogen Source (e.g., Formic Acid) H_Source->Active_Catalyst

Caption: Synthesis of a chiral ligand from a Boc-protected diamine and its application in asymmetric transfer hydrogenation.

Organocatalysis

Mono-Boc-protected chiral diamines can be further functionalized to create bifunctional organocatalysts. For instance, the free amine can be converted into a thiourea or squaramide moiety, which can act as a hydrogen bond donor to activate an electrophile, while the chiral backbone induces stereoselectivity.[16]

Organocatalysis_Workflow Boc_Diamine Mono-Boc-Protected Chiral Diamine Deprotection Boc Deprotection Boc_Diamine->Deprotection Free_Diamine Chiral Diamine Deprotection->Free_Diamine Functionalization Functionalization (e.g., with Isothiocyanate) Free_Diamine->Functionalization Organocatalyst Bifunctional Organocatalyst (e.g., Chiral Thiourea) Functionalization->Organocatalyst Asymmetric_Reaction Asymmetric Reaction (e.g., Michael Addition) Organocatalyst->Asymmetric_Reaction Chiral_Product Enantioenriched Product Asymmetric_Reaction->Chiral_Product

Caption: General workflow for the synthesis of a chiral organocatalyst from a Boc-protected diamine.

Boc-Protected Chiral Diamines as Chiral Building Blocks

Beyond their use in catalysis, Boc-protected chiral diamines are valuable chiral synthons for the construction of complex, biologically active molecules.[1][17] The differential protection allows for the sequential introduction of various substituents, leading to diverse molecular architectures.

Case Study: Synthesis of (-)-Nutlin-3

The synthesis of (-)-nutlin-3, a potent inhibitor of the p53-MDM2 interaction, highlights the importance of chiral diamines as key building blocks.[1] A crucial step in the synthesis involves the use of an enantiomerically pure diamine derivative to construct the cis-imidazoline core of the molecule. The synthesis of this key diamine intermediate often relies on asymmetric methodologies where protecting groups play a critical role.

Case Study: Synthesis of Tamiflu (Oseltamivir)

The asymmetric synthesis of the antiviral drug Tamiflu provides another compelling example. One synthetic route involves the ring-opening of an aziridine to generate a chiral diamine precursor, demonstrating the utility of these motifs in accessing important pharmaceuticals.[1]

Conclusion

Boc-protected chiral diamines are indispensable tools in the arsenal of the modern medicinal chemist. Their synthesis, facilitated by advances in asymmetric catalysis and selective protection methodologies, provides access to a vast array of chiral ligands, organocatalysts, and key building blocks for drug discovery. The strategic use of the Boc group enables the controlled and sequential modification of these privileged scaffolds, paving the way for the efficient and stereoselective synthesis of the next generation of therapeutics. The continued development of novel methods for the synthesis and application of these versatile compounds will undoubtedly accelerate the discovery and development of new medicines.

References

  • Foubelo, F., Nájera, C., & Yus, M. (2024). Catalytic asymmetric synthesis of 1,2-diamines. RSC Publishing.
  • Cortes-Salva, M., et al. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México.
  • Zeng, F., et al. (n.d.).
  • Lee, D. W., Ha, H.-J., & Lee, W. K. (2007). Selective Mono‐BOC Protection of Diamines.
  • (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Kramer, S., et al. (2021). Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. The Journal of Organic Chemistry.
  • (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc.
  • Foubelo, F., Nájera, C., & Yus, M. (n.d.). Catalytic asymmetric synthesis of 1,2-diamines. Universidad de Alicante.
  • (n.d.). MRT - Mono-Boc-Protection of Diamines. Sigma-Aldrich.
  • Zeng, F., et al. (n.d.).
  • Foubelo, F., Nájera, C., & Yus, M. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews (RSC Publishing).
  • (n.d.). Chiral Vicinal Diamines for Asymmetric Synthesis. Sigma-Aldrich.
  • (n.d.). Asymmetric additions of thioglycolates and N-Boc aldimines catalyzed by a bifunctional tertiary-amine squaramide.
  • Meggers, E. (2025). Chiral-at-metal catalysts: history, terminology, design, synthesis, and applications. Chemical Society Reviews (RSC Publishing).
  • (2007). Selective Mono‐BOC Protection of Diamines.
  • (n.d.). Amine Protection and Deprotection. Master Organic Chemistry.
  • Ewan, K., et al. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC - NIH.
  • Zhang, X., et al. (n.d.).
  • (n.d.).

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Foundational

The Strategic Application of tert-Butyl (S)-5-Methyl-1,4-diazepane-1-carboxylate in Modern Drug Discovery

A Technical Guide for Medicinal Chemists and Drug Development Professionals Introduction: The Significance of Chiral Scaffolds In the landscape of contemporary drug discovery, the demand for molecules with high specifici...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists and Drug Development Professionals

Introduction: The Significance of Chiral Scaffolds

In the landscape of contemporary drug discovery, the demand for molecules with high specificity and potency is paramount. Chiral building blocks are central to this endeavor, enabling the synthesis of complex three-dimensional structures that can achieve precise interactions with biological targets. Among these, the 1,4-diazepane moiety has emerged as a privileged scaffold, present in a variety of bioactive compounds. This guide focuses on a particularly valuable derivative: tert-butyl (S)-5-methyl-1,4-diazepane-1-carboxylate .

This molecule is a chiral, seven-membered cyclic diamine. Its utility is defined by three key features:

  • The 1,4-diazepane core : A flexible yet conformationally influential ring system.

  • The (S)-methyl group at the C5 position : This stereocenter provides critical chirality, which is essential for enantioselective recognition by biological targets.

  • The tert-butyloxycarbonyl (Boc) protecting group : This robust yet readily cleavable group on one of the nitrogen atoms allows for selective functionalization, a cornerstone of multi-step pharmaceutical synthesis.

The primary application of this building block, and the focus of this guide, is its role as a key intermediate in the synthesis of dual orexin receptor antagonists (DORAs), a modern class of therapeutics for treating insomnia. The case study of Suvorexant will be used to illustrate its strategic importance.

Physicochemical and Structural Data

A clear understanding of the physical properties of a synthetic building block is crucial for its effective use in experimental design.

PropertyValue
Chemical Name tert-Butyl (S)-5-methyl-1,4-diazepane-1-carboxylate
Molecular Formula C₁₁H₂₂N₂O₂
Molecular Weight 214.31 g/mol
CAS Number 1217477-49-7
Appearance Off-white to pale yellow solid or oil
Boiling Point ~288 °C
Density ~0.98 g/cm³
Solubility Soluble in methanol, dichloromethane, THF

Synthesis of the Chiral Diazepane Core

The synthesis of enantiomerically pure 1,4-diazepanes is a non-trivial challenge. A common and effective strategy involves the construction of a linear precursor followed by an intramolecular cyclization. The following workflow is a representative method adapted from modern synthetic routes.

Conceptual Synthetic Workflow

The synthesis begins with readily available chiral starting materials and proceeds through the formation of a key acyclic amine, which is then cyclized to form the desired diazepane ring.

G A 1. (S)-Alaninol (Chiral Source) C Reductive Amination A->C B 2. N-Boc-2-aminoacetaldehyde (Linear Chain Component) B->C D Intermediate Acyclic Diamine C->D E Activation of Terminal Hydroxyl (e.g., Mesylation) D->E F Intramolecular Cyclization (SN2) E->F G (S)-5-methyl-1,4-diazepane-1-carboxylic acid tert-butyl ester (Final Product) F->G

Caption: Synthetic workflow for the title compound.

Detailed Experimental Protocol: Synthesis via Reductive Amination and Cyclization

Step 1: Reductive Amination

  • To a solution of (S)-alaninol (1.0 eq) in methanol (MeOH) at 0 °C, add N-Boc-2-aminoacetaldehyde (1.1 eq).

  • Stir the mixture for 1 hour at 0 °C, then add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with dichloromethane (DCM) (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude acyclic diamine intermediate. Purification is typically achieved by flash column chromatography.

Causality Insight: Reductive amination is a highly efficient method for C-N bond formation. Using a mild reducing agent like NaBH₃CN is key, as it selectively reduces the iminium ion formed in situ without reducing the aldehyde starting material.

Step 2: Intramolecular Cyclization

  • Dissolve the purified diamine intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C and add a non-nucleophilic base such as sodium hydride (NaH) (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • In a separate flask, prepare a solution of p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) (1.1 eq) in anhydrous THF.

  • Add the sulfonyl chloride solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS). This step involves in-situ activation of the hydroxyl group followed by intramolecular nucleophilic attack by the secondary amine to form the seven-membered ring.

  • Carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate (EtOAc) (3x). The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by flash chromatography to yield tert-butyl (S)-5-methyl-1,4-diazepane-1-carboxylate.

Trustworthiness Note: The two-step, one-pot cyclization is a robust and scalable method. The choice of base and sulfonyl chloride is critical for efficient activation of the hydroxyl group, facilitating the intramolecular Sₙ2 reaction that forms the diazepane ring.

Core Application: Synthesis of Suvorexant, a Dual Orexin Receptor Antagonist

The most prominent application of the chiral 5-methyl-1,4-diazepane scaffold is in the synthesis of Suvorexant, an FDA-approved drug for insomnia.[1][2] Orexin neuropeptides are key regulators of the sleep-wake cycle.[1] By antagonizing both orexin 1 and orexin 2 receptors (OX1R and OX2R), Suvorexant dampens the wake-promoting signals in the brain, thereby facilitating sleep.[3]

The Role of the Diazepane Scaffold in Orexin Antagonism

Conformational analysis of diazepane-based orexin antagonists reveals that the seven-membered ring adopts a low-energy twist-boat conformation.[4] This specific geometry is crucial for orienting the two large substituent groups (the benzoxazole and the triazolyl-benzoyl moieties in Suvorexant) in a way that facilitates an intramolecular π-stacking interaction.[4] This constrained conformation is believed to mimic the bioactive state required for high-affinity binding to the orexin receptors. The (S)-methyl group provides a key chiral center that ensures the correct stereochemical presentation of the pharmacophore.

Orexin Signaling Pathway and Point of Intervention

G cluster_0 Presynaptic Orexin Neuron cluster_1 Postsynaptic Neuron Orexin Orexin A / Orexin B (Neuropeptides) Receptor OX1R / OX2R (GPCRs) Orexin->Receptor Binds Gq Gq protein Receptor->Gq Activates PLC PLC Gq->PLC Ca ↑ Intracellular Ca²⁺ PLC->Ca Arousal Neuronal Excitation (Wakefulness) Ca->Arousal Suvorexant Suvorexant (Antagonist) Suvorexant->Receptor Blocks

Caption: Suvorexant blocks orexin signaling.

Synthetic Route to Suvorexant from the Diazepane Intermediate

The synthesis of Suvorexant from the chiral diazepane involves a three-step sequence: Boc deprotection, amide coupling, and final N-arylation. The benzyl (Cbz) protected analog is often used in literature, but the Boc-protected version follows the same chemical logic.[5][6]

G A (S)-Boc-5-methyl-1,4-diazepane (Starting Material) B Step 1: Boc Deprotection (e.g., TFA or HCl) A->B C (S)-2-Methyl-1,4-diazepane B->C E Step 2: Amide Coupling (e.g., EDC, HATU) C->E D 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid D->E F Amide Intermediate E->F H Step 3: N-Arylation / Coupling F->H G 5-Chloro-2-(chloromethyl)benzoxazole G->H I Suvorexant (Final Product) H->I

Caption: Key steps in the synthesis of Suvorexant.

Key Experimental Protocols

Protocol 1: Boc Deprotection

The removal of the Boc group is necessary to unmask the secondary amine for subsequent reactions. Acid-catalyzed cleavage is the standard and most reliable method.

  • Dissolve tert-butyl (S)-5-methyl-1,4-diazepane-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid. Common choices include:

    • Trifluoroacetic acid (TFA) (10-20 eq), often used as a 50% solution in DCM.[7]

    • A 4M solution of hydrogen chloride (HCl) in 1,4-dioxane.[7]

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Remove the solvent and excess acid under reduced pressure.

  • The resulting product is the corresponding salt (e.g., hydrochloride or trifluoroacetate), which can often be used directly in the next step or neutralized with a mild base (e.g., NaHCO₃ solution) and extracted if the free base is required.

Expertise Insight: Using HCl in dioxane is often preferred for large-scale synthesis as it provides a solid, crystalline salt that is easier to handle and purify than the oily residue often obtained after TFA removal.

Protocol 2: Amide Coupling (N-Acylation)

This step forms the crucial amide bond, connecting the diazepane core to the triazolyl-benzoic acid moiety.

  • To a stirred solution of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq) and an additive like HOBt (1-hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq).[5][8]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the (S)-2-methyl-1,4-diazepane salt (from Protocol 1, 1.1 eq) in the same solvent, and add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5 eq) to neutralize the salt and facilitate the coupling.

  • Add the amine solution to the activated acid solution.

  • Stir the reaction at room temperature for 6-24 hours. Monitor progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., EtOAc).

  • Wash the combined organic layers sequentially with a weak acid (e.g., 1M HCl), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Self-Validation System: The use of coupling agents like EDC/HOBt or HATU minimizes side reactions and racemization, ensuring a high-yield synthesis of the desired amide. The aqueous workup effectively removes the water-soluble byproducts of the coupling reagents.

Conclusion

Tert-butyl (S)-5-methyl-1,4-diazepane-1-carboxylate is a high-value chiral building block whose utility is expertly demonstrated in the synthesis of the orexin receptor antagonist, Suvorexant. Its pre-installed stereocenter and orthogonally protected diamine structure provide a streamlined entry into a complex and therapeutically important molecular architecture. The synthetic protocols detailed herein represent robust and validated methods for the manipulation of this intermediate. For researchers in medicinal chemistry, understanding the synthesis and application of such strategic building blocks is essential for the efficient development of next-generation therapeutics.

References

  • Cox, C. D., et al. (2010). Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the Treatment of Insomnia. Journal of Medicinal Chemistry, 53(14), 5320–5332. Available at: [Link]

  • Dr. Reddy's Laboratories Ltd. (2015). Process for the preparation of suvorexant and intermediates useful in the synthesis of suvorexant. WO2015008218A2.
  • Esteve, C., et al. (2019). Chiral resolution of an intermediate of suvorexant and cocrystals thereof. US20190276414A1.
  • Merck Sharp & Dohme Corp. (2017). Suvorexant intermediate and preparation method thereof. EP3412665B1.
  • Liu, Y., et al. (2014). Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. Chinese Chemical Letters, 25(6), 934-936. Available at: [Link]

  • Merck & Co., Inc. (2011). Substituted diazepan compounds as orexin receptor antagonists. EP2392572A1.
  • Merck Sharp & Dohme Corp. (2020). Suvorexant intermediate and preparation method thereof. US10618891B2.
  • Coleman, P. J., et al. (2010). Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2311–2315. Available at: [Link]

  • Gotter, A. L., et al. (2012). International Union of Basic and Clinical Pharmacology. LXXXVI. Orexin Receptor Function, Nomenclature and Pharmacology. Pharmacological Reviews, 64(3), 389-420. Available at: [Link]

  • Slaninova, J., et al. (2014). Boc-Deprotection in Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1180, 29-43. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Available at: [Link]

  • Kaur, P., & Chawla, A. (2015). Suvorexant: The first orexin receptor antagonist to treat insomnia. Journal of Pharmacology and Pharmacotherapeutics, 6(2), 114–117. Available at: [Link]

  • Cox, C. D., et al. (2009). Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. Bioorganic & Medicinal Chemistry Letters, 19(11), 2955-2959. Available at: [Link]

  • HepatoChem, Inc. (2016). Amide coupling reaction in medicinal chemistry. Application Note. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Asymmetric Synthesis of Chiral Diazepane-Based CXCR4 Antagonists

Introduction: Targeting the CXCR4-CXCL12 Axis with Precision The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor (GPCR) that plays a pivotal role in a multitude of physiological and pathological p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the CXCR4-CXCL12 Axis with Precision

The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor (GPCR) that plays a pivotal role in a multitude of physiological and pathological processes.[1] Its interaction with its sole natural ligand, stromal cell-derived factor-1 (SDF-1, also known as CXCL12), governs fundamental cellular functions including cell migration, proliferation, and survival.[2][3] This signaling axis is integral to hematopoiesis, immune responses, and embryonic development.[2][4][5]

However, the CXCR4/CXCL12 pathway is frequently hijacked in disease states. It is a critical co-receptor for T-tropic HIV entry into CD4+ T cells and is overexpressed in numerous cancers, where it promotes tumor growth, angiogenesis, and metastasis.[4][6][7][8][9] Its involvement also extends to inflammatory and autoimmune disorders, making it a highly attractive target for therapeutic intervention.[4][6][10]

CXCR4 antagonists are designed to block the binding of CXCL12, thereby inhibiting the downstream signaling cascades that drive these pathologies.[7] The first FDA-approved CXCR4 antagonist, Plerixafor (AMD3100), a bicyclam molecule, validated this therapeutic strategy by effectively mobilizing hematopoietic stem cells for transplantation.[6][11][12][13]

The development of next-generation antagonists requires scaffolds that offer high potency, selectivity, and favorable pharmacokinetic properties. Chiral 1,4-diazepanes have emerged as a privileged scaffold in medicinal chemistry for their conformational flexibility and the ability to present functional groups in a precise three-dimensional orientation, which is essential for potent receptor interaction.[14][15] As with most biologically active molecules, chirality is paramount. The specific stereochemistry of a drug molecule dictates its interaction with a chiral biological target like a receptor. Therefore, asymmetric synthesis, which allows for the selective production of a single desired enantiomer, is not merely an academic exercise but a critical requirement for developing safe and effective medicines.[16]

This guide provides a comprehensive overview and detailed protocols for the asymmetric synthesis of a chiral diazepane-based CXCR4 antagonist, its characterization, and its biological evaluation.

The CXCR4 Signaling Cascade: A Target for Antagonism

The binding of CXCL12 to CXCR4 initiates a conformational change in the receptor, leading to the activation of intracellular heterotrimeric G-proteins.[3] This event triggers multiple downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are central to cell survival, proliferation, and migration.[3][5][9] CXCR4 antagonists physically occupy the receptor's binding pocket, preventing CXCL12 engagement and halting these downstream signals.

CXCR4_Signaling cluster_membrane Cell Membrane CXCR4 CXCR4 Receptor G_protein Gαi/βγ PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt MAPK_ERK MAPK/ERK Pathway G_protein->MAPK_ERK CXCL12 CXCL12 (Ligand) CXCL12->CXCR4 Binds & Activates Antagonist Chiral Diazepane Antagonist Antagonist->CXCR4 Binds & Blocks Migration Cell Migration, Proliferation, Survival PI3K_Akt->Migration MAPK_ERK->Migration

Caption: CXCR4 signaling pathway and point of antagonist intervention.

Section 1: Asymmetric Synthesis of a Chiral 1,4-Diazepane Core

The cornerstone of the antagonist's structure is the enantiomerically pure 1,4-diazepane ring system. Traditional methods often produce racemic mixtures, requiring difficult and wasteful chiral resolution steps. Modern catalytic asymmetric synthesis provides a direct and efficient route to the desired enantiomer.[17] Here, we detail a protocol based on a palladium-catalyzed intramolecular N-aryl amidation (Buchwald-Hartwig reaction), a robust method for forming the seven-membered ring.[18]

Protocol 1.1: Pd-Catalyzed Asymmetric Synthesis of a Diazepinone Intermediate

Principle: This protocol describes the synthesis of a chiral 1,4-benzodiazepin-5-one via an intramolecular palladium-catalyzed cyclization of a linear amide precursor. The precursor itself is readily prepared from standard starting materials. The chirality is established using a chiral phosphine ligand that directs the stereochemical outcome of the C-N bond formation.

Materials and Reagents:

  • N-(2-bromophenyl)-N'-(substituted)-ethylenediamine precursor

  • Palladium(II) acetate (Pd(OAc)₂)

  • (R)-BINAP or a similar chiral phosphine ligand

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Argon gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Silica gel for column chromatography

  • Ethyl acetate, Hexanes (HPLC grade)

Equipment:

  • Magnetic stirrer with heating plate

  • Schlenk line or glovebox

  • Rotary evaporator

  • Analytical balance

  • Thin Layer Chromatography (TLC) plates and UV lamp

  • Flash chromatography system

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2 mol%) and the chiral phosphine ligand (e.g., (R)-BINAP, 2.2 mol%).

  • Solvent Addition: Add anhydrous toluene via syringe and stir the mixture at room temperature for 15 minutes to allow for catalyst pre-formation.

  • Reagent Addition: Add the linear amide precursor (1.0 eq) and sodium tert-butoxide (1.4 eq) to the flask.

  • Reaction: Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours.

    • Causality Note: The chiral ligand coordinates to the palladium center, creating a chiral environment that favors the formation of one enantiomer of the product over the other during the reductive elimination step that forms the C-N bond.[18] The base is crucial for deprotonating the amide, making it nucleophilic enough to participate in the catalytic cycle.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel flash column chromatography using a hexanes/ethyl acetate gradient.

Characterization and Quality Control:

  • Confirm the structure of the purified diazepinone using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Determine the enantiomeric excess (ee) of the product using the chiral HPLC protocol below.

Protocol 1.2: Determination of Enantiomeric Excess (ee) by Chiral HPLC

Principle: Chiral High-Performance Liquid Chromatography (HPLC) separates enantiomers by passing them through a column containing a chiral stationary phase (CSP). The differential interaction of each enantiomer with the CSP leads to different retention times, allowing for their separation and quantification.[19][20]

Materials and Reagents:

  • Synthesized chiral diazepinone sample

  • HPLC-grade Hexanes

  • HPLC-grade Isopropanol (IPA) or Ethanol

  • Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar)

Equipment:

  • HPLC system with a UV detector

  • Analytical balance and volumetric flasks for sample preparation

Step-by-Step Procedure:

  • Sample Preparation: Prepare a stock solution of the racemic diazepinone (synthesized separately without the chiral ligand) at ~1 mg/mL in the mobile phase. Prepare a similar solution of the enantiomerically enriched sample.

  • Method Development (using racemate):

    • Equilibrate the chiral column with a starting mobile phase (e.g., 90:10 Hexanes:IPA) at a flow rate of 0.5-1.0 mL/min.

    • Inject the racemic sample and monitor the chromatogram. The goal is to achieve baseline separation of the two enantiomer peaks (Resolution factor Rs > 1.5).

    • Adjust the mobile phase composition (ratio of hexanes to alcohol) to optimize separation. Increasing the alcohol content generally reduces retention times.[21]

  • Sample Analysis: Once an optimal method is established, inject the enantiomerically enriched sample.

  • Data Analysis: Integrate the area of the two enantiomer peaks in the chromatogram. Calculate the enantiomeric excess using the following formula:

    • ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

ParameterExpected OutcomeTroubleshooting
Synthesis Yield 70-90%Low yield may indicate impure reagents or insufficient reaction time.
Enantiomeric Excess >95% eePoor ee suggests issues with the chiral ligand or catalyst system. Ensure anhydrous conditions.
HPLC Resolution (Rs) > 1.5Poor resolution requires further method development (adjust mobile phase, flow rate, or try a different chiral column).[22]

Section 2: Elaboration into a Final CXCR4 Antagonist

With the chiral diazepane core secured, the next step is to add the pharmacophoric elements necessary for high-affinity binding to CXCR4. Many potent CXCR4 antagonists, like AMD3100, are polycationic molecules that interact with acidic residues in the receptor's binding pocket.[11] This protocol describes a representative functionalization step.

Protocol 2.1: Reductive Amination to Install a Side Chain

Principle: This protocol details the functionalization of the diazepane core. First, the amide carbonyl is reduced to a methylene group. Then, a key side chain, often a nitrogen-containing heterocycle, is installed via reductive amination. This process involves forming an iminium ion intermediate which is then reduced in situ.

Materials and Reagents:

  • Chiral diazepinone intermediate (from Protocol 1.1)

  • Lithium aluminum hydride (LiAlH₄) or another suitable reducing agent

  • Anhydrous Tetrahydrofuran (THF)

  • Desired aldehyde or ketone for the side chain (e.g., pyridine-2-carboxaldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Acetic Acid (catalytic amount)

Equipment:

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer

  • Rotary evaporator

  • Purification equipment (as in Protocol 1.1)

Step-by-Step Procedure:

  • Amide Reduction:

    • Dissolve the chiral diazepinone (1.0 eq) in anhydrous THF in a flame-dried flask under argon.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add LiAlH₄ (2.0 eq) portion-wise.

    • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

    • Monitor by TLC. Upon completion, cool to 0 °C and cautiously quench the reaction by sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).

    • Filter the resulting solids and concentrate the filtrate to obtain the reduced chiral diazepane.

  • Reductive Amination:

    • Dissolve the reduced chiral diazepane (1.0 eq) and the desired aldehyde (e.g., pyridine-2-carboxaldehyde, 1.1 eq) in DCM.

    • Add a catalytic amount of acetic acid.

    • Stir for 1 hour at room temperature.

    • Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise.

      • Causality Note: STAB is a mild and selective reducing agent, ideal for reducing the iminium intermediate formed in situ without reducing the starting aldehyde. This prevents unwanted side reactions.

    • Stir the reaction at room temperature for 12-18 hours.

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃).

    • Separate the layers and extract the aqueous phase with DCM.

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

    • Purify the final compound by flash column chromatography or preparative HPLC.

Characterization:

  • Confirm the final structure using ¹H NMR, ¹³C NMR, and HRMS.

  • Verify chiral integrity by chiral HPLC if applicable.

Section 3: Biological Evaluation of Antagonist Activity

The ultimate test of the synthesized compound is its ability to modulate the function of the CXCR4 receptor. The following are standard, robust protocols to quantify the antagonist's potency and efficacy.

Experimental Workflow: From Synthesis to Biological Validation

Workflow A Asymmetric Synthesis (Protocol 1.1) B Chiral Purity (ee%) Analysis (Protocol 1.2) A->B C Side Chain Functionalization (Protocol 2.1) B->C >95% ee D Purification & Structural Characterization (NMR, MS) C->D E Biological Evaluation D->E F Binding Assay (IC50) (Protocol 3.1) E->F G Chemotaxis Assay (Protocol 3.2) E->G H Ca2+ Mobilization Assay (Protocol 3.3) E->H

Caption: Overall workflow for synthesis and evaluation of antagonists.

Protocol 3.1: Competitive Binding Assay

Principle: This assay quantifies the ability of the synthesized antagonist to compete with a known, labeled ligand for the CXCR4 binding site. Here, we use the CXCR4-specific monoclonal antibody 12G5.[23] The reduction in antibody binding in the presence of the antagonist is measured, allowing for the determination of the inhibitory concentration (IC₅₀).

Materials:

  • CXCR4-expressing cells (e.g., SupT1 or Jurkat T-cells)

  • Synthesized antagonist and a reference antagonist (e.g., AMD3100)

  • 12G5 monoclonal antibody

  • FITC-conjugated anti-mouse IgG secondary antibody

  • FACS buffer (PBS with 1% BSA, 0.1% sodium azide)

  • 96-well V-bottom plates

Equipment:

  • Flow cytometer

  • Centrifuge

Step-by-Step Procedure:

  • Cell Preparation: Harvest cells and wash with FACS buffer. Resuspend to a concentration of 1x10⁶ cells/mL.

  • Antagonist Incubation: Aliquot 100 µL of cell suspension into each well of a 96-well plate. Add serial dilutions of the synthesized antagonist (e.g., from 1 nM to 100 µM). Include "no antagonist" (positive control) and "no primary antibody" (negative control) wells.

  • Primary Antibody: Add the 12G5 antibody at a pre-determined saturating concentration (e.g., 250 ng/mL) to all wells except the negative control.[23] Incubate for 30 minutes at 4 °C.

  • Washing: Wash the cells twice with cold FACS buffer by centrifuging the plate and resuspending the cell pellets.

  • Secondary Antibody: Resuspend the cells in FACS buffer containing the FITC-conjugated secondary antibody. Incubate for 30 minutes at 4 °C in the dark.

  • Final Wash: Wash the cells twice more with cold FACS buffer.

  • Acquisition: Resuspend the final cell pellet in 200 µL of FACS buffer and acquire data on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the FITC signal.

  • Data Analysis: Normalize the MFI data, setting the positive control (12G5 + secondary Ab) as 100% binding and the negative control (secondary Ab only) as 0% binding.[23] Plot the percent inhibition against the log concentration of the antagonist and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 3.2: Chemotaxis (Cell Migration) Assay

Principle: This functional assay measures the ability of the antagonist to block cell migration directed by the chemoattractant CXCL12.[23]

Materials:

  • Transwell migration plates (e.g., 5 µm pore size for lymphocytes)

  • CXCR4-expressing cells

  • Recombinant human CXCL12

  • Synthesized antagonist

  • Cell culture medium with low serum (e.g., 0.5% BSA)

Step-by-Step Procedure:

  • Plate Setup: Add medium containing CXCL12 (at a concentration predetermined to give a maximal response, e.g., 10 nM) to the lower chambers of the Transwell plate.

  • Cell Preparation: Resuspend cells in low-serum medium. In separate tubes, pre-incubate the cells with various concentrations of the antagonist for 30 minutes at 37 °C.

  • Cell Seeding: Add the cell/antagonist suspensions to the upper chambers of the Transwell plate.

  • Incubation: Incubate the plate for 3-4 hours at 37 °C in a CO₂ incubator.

  • Quantification: Collect the cells that have migrated to the lower chamber. Count the cells using a hemocytometer, a cell counter, or a fluorescence-based assay (e.g., CyQUANT).

  • Data Analysis: Calculate the percentage of migration inhibition for each antagonist concentration relative to the migration induced by CXCL12 alone. Determine the IC₅₀ value.

Protocol 3.3: Calcium Mobilization Assay

Principle: CXCR4 activation by CXCL12 triggers a rapid, transient increase in intracellular calcium ([Ca²⁺]i), a key second messenger.[23] This assay measures the ability of the antagonist to inhibit this calcium flux using a fluorescent calcium indicator.

Materials:

  • CXCR4-expressing cells

  • Calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM)

  • Pluronic F-127

  • HBSS buffer with calcium and magnesium

  • Recombinant human CXCL12 and synthesized antagonist

Equipment:

  • Fluorescence plate reader with an injection system or a flow cytometer capable of kinetic measurements.

Step-by-Step Procedure:

  • Cell Loading: Load the cells with the calcium-sensitive dye (e.g., 1-2 µM Fluo-4 AM with 0.02% Pluronic F-127) for 30-45 minutes at 37 °C.

  • Washing: Wash the cells to remove extracellular dye and resuspend in HBSS.

  • Assay:

    • Place the cell suspension in the wells of a black, clear-bottom 96-well plate.

    • Place the plate in the reader and record a baseline fluorescence reading for ~30 seconds.

    • Add the antagonist at various concentrations and incubate for 5-10 minutes.

    • Using the plate reader's injector, add a stimulating concentration of CXCL12 (e.g., 50 nM) and immediately record the fluorescence signal for another 2-3 minutes.[23]

  • Data Analysis: Measure the peak fluorescence intensity after CXCL12 addition. Normalize the data and calculate the IC₅₀ for inhibition of the calcium signal.

Biological AssayParameter MeasuredRepresentative IC₅₀ Values
Binding Assay Displacement of 12G5 AbAMD3100: ~320 nM[23]
Chemotaxis Assay Inhibition of cell migrationPotent antagonists: 10-200 nM
Ca²⁺ Mobilization Inhibition of Ca²⁺ fluxPotent antagonists: 5-100 nM

Conclusion

The protocols outlined in this guide provide a robust framework for the rational design, asymmetric synthesis, and biological characterization of novel chiral diazepane-based CXCR4 antagonists. By focusing on stereochemically pure compounds, researchers can achieve greater potency and specificity, minimizing off-target effects and advancing the development of new therapeutics for cancer, HIV, and inflammatory diseases. The causality-driven explanations and detailed, self-validating protocols are intended to empower researchers to confidently navigate this promising area of drug discovery.

References

  • Full article: CXCR4 as a novel target in immunology: moving away from typical antagonists. Taylor & Francis Online. [Link]

  • CXCR4 antagonist - Wikipedia. Wikipedia. [Link]

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Sources

Application

Application Notes &amp; Protocols: Strategic Intramolecular Cyclization for the Synthesis of the 1,4-Diazepane Ring

Abstract The 1,4-diazepane scaffold is a privileged seven-membered heterocyclic motif integral to a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] Its structural properties allow for di...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,4-diazepane scaffold is a privileged seven-membered heterocyclic motif integral to a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] Its structural properties allow for diverse three-dimensional arrangements of substituents, making it a highly valuable core in modern drug discovery for targeting the central nervous system and other therapeutic areas.[1][3] This guide provides an in-depth exploration of key intramolecular cyclization strategies for the synthesis of the 1,4-diazepane ring. We will dissect the mechanistic underpinnings and practical considerations of prominent methods, including intramolecular reductive amination, nucleophilic substitution, and ring-closing metathesis. A detailed, field-proven protocol for a representative synthesis is provided to enable researchers to reliably construct this valuable heterocyclic system.

The Strategic Importance of the 1,4-Diazepane Core

The 1,4-diazepane ring system is a recurring feature in medicinal chemistry due to its conformational flexibility and its ability to present appended pharmacophores in specific spatial orientations. This seven-membered ring containing two nitrogen atoms at positions 1 and 4 is a core component of drugs with antipsychotic, anxiolytic, anticonvulsant, and antibacterial activities.[1][2][3] For instance, the well-known antidepressant drug Dibenzepin features this heterocyclic core.[4] The development of robust and versatile synthetic routes to access diverse 1,4-diazepane derivatives is therefore a critical endeavor for drug development professionals. Intramolecular cyclization represents one of the most powerful and direct approaches to forge this ring system.

Key Intramolecular Strategies for 1,4-Diazepane Synthesis

The formation of a seven-membered ring through intramolecular cyclization requires careful consideration of substrate design and reaction conditions to overcome potential entropic penalties. Several reliable strategies have emerged, each with distinct advantages and limitations.

Intramolecular Reductive Amination

Intramolecular reductive amination is arguably one of the most versatile and widely employed methods for constructing the 1,4-diazepane ring. This strategy involves the cyclization of a linear precursor containing both an amine and a carbonyl group (or a masked carbonyl equivalent). The reaction proceeds via the in-situ formation of a cyclic iminium ion intermediate, which is then reduced to the saturated diazepane ring.

Mechanism and Rationale: The process begins with the nucleophilic attack of the terminal amine onto the carbonyl group, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of a cyclic iminium ion. A reducing agent present in the reaction mixture then selectively reduces the iminium ion to yield the final 1,4-diazepane product.

Causality in Reagent Selection:

  • Reducing Agents: The choice of reducing agent is critical for success. Mild and selective hydride donors are preferred to avoid the reduction of the starting carbonyl group before cyclization. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are frequently used due to their tolerance of acidic conditions (which promote iminium ion formation) and their chemoselectivity for the iminium ion over the carbonyl group.[5] However, the toxicity of NaBH₃CN and its byproducts is a significant drawback.[5] More recently, organosilanes have emerged as non-toxic alternatives.[5]

  • Solvent and pH: The reaction is typically performed in chlorinated solvents like dichloromethane (DCM) or dichloroethane (DCE), or in alcohols like methanol. The addition of a weak acid, such as acetic acid, is often necessary to catalyze the dehydration step and facilitate the formation of the iminium ion intermediate.

Enzymatic Approaches: A significant advancement in this area is the use of imine reductases (IREDs) for biocatalytic intramolecular asymmetric reductive amination.[6][7] This approach offers exceptional enantioselectivity, providing access to chiral 1,4-diazepanes which are highly sought after in pharmaceutical development.[6][7]

Reductive_Amination Start Linear Amino-Ketone Precursor Hemiaminal Cyclic Hemiaminal Intermediate Start->Hemiaminal Intramolecular Attack Iminium Cyclic Iminium Ion Hemiaminal->Iminium Dehydration inv1 Hemiaminal->inv1 Product 1,4-Diazepane Product Iminium->Product Reduction inv2 Iminium->inv2 Reagents + H⁺ (cat.) - H₂O Reducer [Reducing Agent] e.g., NaBH(OAc)₃ inv1->Reagents inv2->Reducer

Caption: Mechanism of Intramolecular Reductive Amination.

Intramolecular Nucleophilic Substitution

This classical approach relies on the formation of a C-N bond through the attack of a nitrogen nucleophile on an electrophilic carbon center within the same molecule. The linear precursor is designed to have a primary or secondary amine at one terminus and a suitable leaving group at the other, separated by the appropriate number of atoms.

Causality in Experimental Design:

  • Leaving Groups: The efficiency of the cyclization is highly dependent on the quality of the leaving group. Common leaving groups include halides (I, Br, Cl) and sulfonate esters (tosylates, mesylates). The choice is often a balance between the reactivity of the precursor and its stability.

  • Protecting Groups: To ensure regioselectivity and prevent unwanted side reactions, one of the nitrogen atoms is often protected with a suitable protecting group, such as a tosyl (Ts) or nosyl (Ns) group. These electron-withdrawing groups can also enhance the acidity of the N-H proton, facilitating deprotonation and increasing the nucleophilicity of the second nitrogen atom. The Fukuyama-Mitsunobu reaction is a notable example where a nosyl-protected amino alcohol can undergo intramolecular cyclization.[8]

  • Base and Solvent: A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) is required to deprotonate the amine nucleophile. The choice of solvent is also crucial; polar aprotic solvents like DMF or acetonitrile are commonly used as they effectively solvate the counter-ions without interfering with the nucleophile.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has become a powerful tool for the synthesis of unsaturated rings, including 1,4-diazepane derivatives.[9] This strategy involves the intramolecular reaction of a diene precursor in the presence of a metal catalyst, typically based on Ruthenium (e.g., Grubbs' catalysts) or Molybdenum.

Mechanism and Rationale: The reaction proceeds through a metallacyclobutane intermediate, leading to the formation of a new double bond within the ring and the liberation of a small volatile alkene, such as ethylene, which drives the reaction to completion.[9]

Key Considerations:

  • Catalyst Choice: The selection of the RCM catalyst is critical and depends on the substrate's steric and electronic properties. Second and third-generation Grubbs' catalysts are often preferred for their higher activity and broader functional group tolerance.

  • Substrate Design: The precursor must be a di-alkenyl amine derivative. The length and nature of the linker connecting the two alkene moieties determine the feasibility of the ring closure.

  • Post-RCM Modification: The resulting unsaturated 1,4-diazepine can be readily hydrogenated to afford the corresponding saturated 1,4-diazepane, adding to the versatility of this method.

Comparative Overview of Synthetic Strategies

StrategyKey Reagents/CatalystsSubstrate PrecursorKey AdvantagesKey Limitations
Intramolecular Reductive Amination NaBH(OAc)₃, NaBH₃CN, IREDsLinear amino-ketone/aldehydeHigh functional group tolerance, mild conditions, access to chiral products via biocatalysis.[6]Requires carbonyl functionality, potential for side reactions if not controlled.
Intramolecular Nucleophilic Substitution Bases (K₂CO₃, Cs₂CO₃), activating agents (for Mitsunobu)Diamine with a leaving groupWell-established, reliable for various substitution patterns.Requires activation of one terminus as a good leaving group, may require protecting groups.
Ring-Closing Metathesis (RCM) Grubbs' or Schrock catalystsDi-alkenyl amineForms unsaturated rings, excellent functional group tolerance, driven by ethylene release.[9]Expensive catalysts, requires alkene handles, may have issues with E/Z selectivity.[9]
Palladium-Catalyzed Cyclization Pd catalysts, ligandsN-tosyl-disubstituted 2-aminobenzylamines and propargylic carbonatesForms benzodiazepine cores, proceeds via π-allylpalladium intermediates.[10]Limited to specific fused ring systems, requires specialized starting materials.

Detailed Protocol: Synthesis of a Substituted 1,4-Diazepane via Intramolecular Reductive Amination

This protocol describes a general and reliable procedure for the intramolecular reductive amination of a linear amino-ketone to form a 1,4-diazepane ring.

Self-Validation: This protocol is designed to be self-validating. Successful synthesis of the target molecule, confirmed by characterization techniques such as NMR and Mass Spectrometry, validates the efficacy of the described steps. Reaction progress can be monitored by TLC or LC-MS to ensure the consumption of starting material and the formation of the product.

Workflow Prep Step 1: Reagent & Glassware Preparation Setup Step 2: Reaction Setup Prep->Setup Reaction Step 3: Reaction Execution & Monitoring Setup->Reaction Workup Step 4: Aqueous Workup & Extraction Reaction->Workup Purify Step 5: Purification Workup->Purify Analysis Step 6: Characterization Purify->Analysis

Caption: General Experimental Workflow for Synthesis.

Materials and Reagents
  • Linear amino-ketone precursor (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (optional, 1.0 - 1.2 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate, DCM/Methanol)

  • Round-bottom flask, magnetic stirrer, argon/nitrogen inlet

Step-by-Step Methodology
  • Reagent & Glassware Preparation:

    • Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon.

    • The linear amino-ketone precursor should be synthesized and purified beforehand.

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the linear amino-ketone precursor (1.0 eq).

    • Dissolve the precursor in anhydrous DCM (concentration typically 0.05-0.1 M).

    • Expert Tip: If the precursor is a salt (e.g., hydrochloride), a pre-neutralization step with a non-nucleophilic base like triethylamine (TEA) may be required before adding the reducing agent.

  • Reaction Execution & Monitoring:

    • Begin stirring the solution at room temperature.

    • If using, add acetic acid (1.0 eq) to the solution and stir for 10-15 minutes to facilitate the pre-formation of the iminium ion.

    • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring solution. The addition may be slightly exothermic.

    • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 1-2 hours. The reaction is typically complete within 4-24 hours.

  • Aqueous Workup & Extraction:

    • Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Caution: Gas evolution (H₂) may occur.

    • Continue stirring for 15-30 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer two more times with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • The resulting crude product is typically purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to afford the pure 1,4-diazepane product.

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Conclusion

The synthesis of the 1,4-diazepane ring via intramolecular cyclization is a cornerstone of modern medicinal chemistry. Strategies such as intramolecular reductive amination, nucleophilic substitution, and ring-closing metathesis provide a powerful toolkit for researchers. The choice of method is dictated by the desired substitution pattern, functional group tolerance, and the availability of starting materials. By understanding the mechanistic principles and practical considerations outlined in this guide, scientists can confidently and efficiently construct these valuable heterocyclic scaffolds for application in drug discovery and development.

References

  • ResearchGate. (n.d.). 1,4‐Diazepane Ring‐Based Systems | Request PDF. Retrieved from [Link]

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis.
  • Semantic Scholar. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

  • Sci-Hub. (2010). Synthesis of bridged 1,4-diazepane derivatives via Schmidt reactions. Tetrahedron Letters. Retrieved from [Link]

  • ACS Publications. (2019). A Route to (Het)arene-Annulated Pyrrolo[1,2-d][8][11]diazepines via the Expanded Intramolecular Paal–Knorr Reaction: Nitro Group and Furan Ring as Equivalents of Amino Group and 1,4-Diketone. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]

  • PubMed. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Retrieved from [Link]

  • PubMed Central. (2025). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]

  • ACS Publications. (2020). Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. ACS Catalysis. Retrieved from [Link]

  • NIH. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Retrieved from [Link]

  • PMC. (n.d.). Ring-Closing Metathesis Approaches towards the Total Synthesis of Rhizoxins. Retrieved from [Link]

  • ResearchGate. (2020). Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination | Request PDF. Retrieved from [Link]

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  • Organic Syntheses. (n.d.). 1-Hydrosilatrane. Retrieved from [Link]

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Method

Application Notes and Protocols for the Synthesis of Chiral Diazepanes via the Fukuyama-Mitsunobu Reaction

Introduction: The Strategic Importance of Chiral Diazepanes and the Fukuyama-Mitsunobu Approach Chiral 1,4-diazepanes are privileged scaffolds in medicinal chemistry and drug discovery, forming the core structure of nume...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Chiral Diazepanes and the Fukuyama-Mitsunobu Approach

Chiral 1,4-diazepanes are privileged scaffolds in medicinal chemistry and drug discovery, forming the core structure of numerous biologically active compounds with applications as anxiolytics, anticonvulsants, and antipsychotics.[1] The precise three-dimensional arrangement of substituents on the diazepane ring is often critical for target engagement and pharmacological activity, making enantioselective synthesis a paramount objective.

Traditional methods for the synthesis of diazepanes can involve harsh conditions or multi-step sequences that are not amenable to the rapid generation of diverse compound libraries. The Fukuyama-Mitsunobu reaction offers a mild, efficient, and stereospecific approach to the crucial C-N bond formation required for the cyclization of chiral precursors into diazepanes.[2] This intramolecular reaction allows for the conversion of a primary or secondary alcohol into a nitrogen-containing ring system with a clean inversion of stereochemistry at the carbinol center.[3]

This guide provides a comprehensive overview of the application of the Fukuyama-Mitsunobu reaction for the synthesis of chiral diazepanes, including a detailed mechanistic explanation, a step-by-step experimental protocol, and a troubleshooting guide to empower researchers in this field.

Mechanistic Insights: The Fukuyama-Mitsunobu Cyclization

The Fukuyama-Mitsunobu reaction is a modification of the classical Mitsunobu reaction, tailored for the alkylation of sulfonamides.[2] In the context of chiral diazepane synthesis, the key transformation is an intramolecular cyclization of a linear precursor bearing a terminal alcohol and a 2-nitrobenzenesulfonamide (nosyl) protected amine. The nosyl group serves a dual purpose: it protects the amine and, crucially, increases the acidity of the N-H proton (pKa < 13), making it a suitable nucleophile for the Mitsunobu reaction.[4]

The reaction proceeds through the following key steps:

  • Activation of the Azodicarboxylate: Triphenylphosphine (PPh₃) attacks the diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), forming a betaine intermediate.[3]

  • Proton Transfer: The acidic nosyl-protected amine protonates the betaine, generating a phosphonium salt and the deprotonated sulfonamide.

  • Activation of the Alcohol: The hydroxyl group of the substrate attacks the activated phosphonium species, forming an oxyphosphonium salt, which is an excellent leaving group.

  • Intramolecular Sₙ2 Cyclization: The deprotonated nosyl-amide then acts as an intramolecular nucleophile, attacking the carbon bearing the oxyphosphonium leaving group in an Sₙ2 fashion. This results in the formation of the seven-membered diazepane ring with inversion of configuration at the stereocenter.

  • Deprotection: The nosyl group can be readily cleaved under mild conditions using a thiol, such as thiophenol, and a base to yield the free amine of the chiral diazepane.

Diagram of the Fukuyama-Mitsunobu Cyclization for Chiral Diazepane Synthesis

Fukuyama_Mitsunobu_Diazepane cluster_activation Activation cluster_cyclization Cyclization PPh3 PPh₃ Betaine PPh₃⁺-N⁻-N=C(O)OEt | C(O)OEt PPh3->Betaine 1 DEAD DEAD Precursor NsHN-(CH₂)n-CHR-OH (Chiral Precursor) Oxyphosphonium NsN⁻-(CH₂)n-CHR-O⁺PPh₃ (Oxyphosphonium Intermediate) Precursor->Oxyphosphonium 2. + Betaine 3. H⁺ Transfer Diazepane Ns-Diazepane (Cyclized Product) Oxyphosphonium->Diazepane 4. Intramolecular   Sₙ2 Attack Final_Product Chiral Diazepane Diazepane->Final_Product 5. Thiophenol, K₂CO₃

Caption: Workflow of Chiral Diazepane Synthesis via Fukuyama-Mitsunobu Reaction.

Experimental Protocol: Synthesis of a Chiral 1,4-Diazepan-2-one

This protocol provides a representative procedure for the intramolecular Fukuyama-Mitsunobu cyclization of an N-nosyl protected amino alcohol, derived from a natural amino acid, to form a chiral 1,4-diazepan-2-one.

Materials and Equipment
Reagents Equipment
N-(2-nitrobenzenesulfonyl)-amino alcohol precursorRound-bottom flasks
Triphenylphosphine (PPh₃)Magnetic stirrer and stir bars
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)Syringes and needles
Anhydrous Tetrahydrofuran (THF)Inert atmosphere setup (Nitrogen or Argon)
ThiophenolRotary evaporator
Potassium carbonate (K₂CO₃)Thin Layer Chromatography (TLC) plates
Dichloromethane (DCM)Column chromatography setup
Ethyl acetate (EtOAc)NMR spectrometer
HexanesMass spectrometer
Saturated aqueous sodium bicarbonate (NaHCO₃)High-resolution mass spectrometer (HRMS)
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology

Part A: Intramolecular Fukuyama-Mitsunobu Cyclization

  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the N-nosyl protected amino alcohol precursor (1.0 equiv) in anhydrous THF to achieve a high dilution concentration (e.g., 0.01 M).

    • Expert Insight: High dilution is crucial to favor the intramolecular cyclization over intermolecular side reactions. The optimal concentration may need to be determined empirically for each substrate.

  • Reagent Addition: To the stirred solution at 0 °C (ice bath), add triphenylphosphine (1.5 equiv) in one portion.

  • Slow Addition of Azodicarboxylate: Add DIAD or DEAD (1.5 equiv) dropwise to the reaction mixture over a period of 1-2 hours using a syringe pump.

    • Causality: Slow addition of the azodicarboxylate is critical to maintain a low concentration of the activated intermediates, further promoting the desired intramolecular reaction. A rapid addition can lead to dimerization and polymerization.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:EtOAc solvent system). The disappearance of the starting material and the appearance of a new, less polar spot indicates the formation of the cyclized product.

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

    • Purify the crude residue by flash column chromatography on silica gel. The eluent will depend on the specific substrate, but a gradient of hexanes and ethyl acetate is a good starting point. The product, the Ns-protected diazepane, is typically a pale yellow solid or oil.

    • Trustworthiness: It is important to carefully separate the product from the triphenylphosphine oxide and the reduced diisopropyl hydrazodicarboxylate byproducts, which can be challenging. Using alternative phosphines or purification techniques may be necessary in some cases.[5]

Part B: Deprotection of the Nosyl Group

  • Reaction Setup: Dissolve the purified Ns-protected diazepane (1.0 equiv) in acetonitrile or DMF.

  • Addition of Reagents: Add potassium carbonate (3.0 equiv) followed by thiophenol (2.0 equiv).

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup:

    • Dilute the reaction mixture with water and extract with ethyl acetate or dichloromethane (3 x).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be further purified by column chromatography or crystallization to yield the final chiral diazepane.

Quantitative Data Example

The following table presents data for a similar intramolecular Mitsunobu cyclization to form a seven-membered ring, as reported in the synthesis of caprazamycin A.[6]

SubstrateProductReagentsSolventYieldReference
Linear N-protected amino alcohol7-membered cyclic ether-amineDIAD (1.5 equiv), PPh₃ (1.5 equiv)THF84%[6]

Note: This data is for a structurally related seven-membered ring synthesis and serves as a representative example of the efficiency of the intramolecular Mitsunobu reaction.

Diagram of the Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of Chiral Diazepane start Start: N-Nosyl Amino Alcohol Precursor cyclization Intramolecular Fukuyama-Mitsunobu Cyclization (PPh₃, DIAD, THF, 0°C to rt) start->cyclization workup_cyclization Workup & Purification (Column Chromatography) cyclization->workup_cyclization ns_diazepane Intermediate: Ns-Protected Diazepane workup_cyclization->ns_diazepane deprotection Nosyl Deprotection (Thiophenol, K₂CO₃, MeCN) ns_diazepane->deprotection workup_deprotection Workup & Purification deprotection->workup_deprotection end_product Final Product: Chiral Diazepane workup_deprotection->end_product

Caption: Step-by-step workflow for the synthesis of a chiral diazepane.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no yield of cyclized product 1. Incomplete activation of the alcohol. 2. The N-H of the sulfonamide is not sufficiently acidic. 3. Steric hindrance around the reaction centers. 4. Competitive intermolecular reaction.1. Ensure all reagents are anhydrous and the reaction is performed under a strictly inert atmosphere. 2. Confirm the use of a nosyl or similarly activating sulfonyl group. 3. This may be substrate-dependent; consider alternative cyclization strategies. 4. Decrease the reaction concentration (increase dilution). Ensure slow addition of the azodicarboxylate.
Formation of multiple byproducts 1. Reaction of the nucleophile with the azodicarboxylate. 2. Side reactions of the activated alcohol.1. Maintain a low reaction temperature during the addition of the azodicarboxylate. 2. Ensure the nucleophilicity of the sulfonamide is sufficient for rapid intramolecular attack.
Difficulty in purifying the product from byproducts Triphenylphosphine oxide and the reduced hydrazo-dicarboxylate are often difficult to remove by standard chromatography.1. Use polymer-supported triphenylphosphine or a phosphine with basic handles (e.g., diphenyl(2-pyridyl)phosphine) to facilitate removal by filtration or acid wash. 2. Consider using modified azodicarboxylates that lead to more easily removable byproducts.
Incomplete deprotection of the nosyl group 1. Insufficient reaction time or temperature. 2. Deactivation of the thiol.1. Increase the reaction time and/or gently heat the reaction mixture (e.g., to 40-50 °C). 2. Use a larger excess of the thiol and base. Ensure the reagents are of high quality.

References

  • Bioorganic & Medicinal Chemistry Letters, 2015 , 25(21), 4802-4807. [Link][4]

  • Molecules, 2025 , 30(4), 876. [Link][2][6]

  • Molecules, 2020 , 25(3), 727. [Link][7][8]

  • RSC Advances, 2025 , 15(1), 123-135. [Link][2][6][9]

  • Organic Chemistry Portal, 2023 . [Link][3]

  • Molecules, 2020 , 25(14), 3245. [Link][10]

  • Bioorganic & Medicinal Chemistry Letters, 2005 , 15(18), 4033-4036. [Link][11]

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  • Organic Syntheses, 2014 , 91, 246-257. [Link]

  • Scribd, 2023 . [Link][5]

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Application

Application Note: A Scalable and Efficient Synthesis of (S)-5-Methyl-1,4-Diazepane Derivatives for Pharmaceutical Research and Development

Introduction The 1,4-diazepane scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of biologically active compounds.[1] Specifically, chiral derivatives such as (S)-5-methyl-1,4-dia...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,4-diazepane scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of biologically active compounds.[1] Specifically, chiral derivatives such as (S)-5-methyl-1,4-diazepane are key building blocks in the synthesis of various pharmaceutical agents. A notable example is its role as a crucial intermediate in the synthesis of Suvorexant, a dual orexin receptor antagonist for the treatment of insomnia.[2] The growing interest in this class of compounds necessitates the development of robust, scalable, and cost-effective synthetic routes to access enantiomerically pure (S)-5-methyl-1,4-diazepane and its derivatives.

This application note provides a comprehensive guide for the multi-gram scale synthesis of (S)-5-methyl-1,4-diazepane, starting from the readily available and chiral building block, (R)-3-aminobutyric acid. The presented methodology is designed to be practical and efficient, making it suitable for implementation in both academic and industrial research settings. Furthermore, this guide will explore the derivatization of the (S)-5-methyl-1,4-diazepane core, highlighting its versatility in the generation of compound libraries for drug discovery programs.

Synthetic Strategy: A Retrosynthetic Analysis

The chosen synthetic strategy focuses on a linear sequence that begins with a chiral starting material to ensure the desired stereochemistry in the final product, thereby avoiding costly and often low-yielding chiral resolutions at later stages.[3] The key steps involve the formation of a lactam intermediate followed by its reduction to the desired diazepane ring.

Diagram 1: Retrosynthetic Analysis of (S)-5-Methyl-1,4-Diazepane

G cluster_0 Target Molecule cluster_1 Key Intermediates cluster_2 Starting Materials Target (S)-5-Methyl-1,4-diazepane Lactam (S)-4-Benzyl-7-methyl-1,4-diazepan-5-one Target->Lactam Reduction Amide N-Benzyl-N'-((R)-3-methyl-4-oxobutyl)acetamide Lactam->Amide Intramolecular Cyclization AminoAcid (R)-3-Aminobutyric acid Amide->AminoAcid Amide Coupling Amine N-Benzylethane-1,2-diamine Amide->Amine

Caption: Retrosynthetic approach for (S)-5-methyl-1,4-diazepane.

Experimental Protocols

PART 1: Synthesis of the Key Intermediate: (S)-1-Benzyl-5-methyl-1,4-diazepane

This part details the multi-step synthesis of the N-benzylated derivative of (S)-5-methyl-1,4-diazepane, which can be subsequently deprotected or directly used for further functionalization.

Step 1: Boc-Protection of (R)-3-Aminobutyric Acid

The synthesis commences with the protection of the amino group of (R)-3-aminobutyric acid to prevent unwanted side reactions in the subsequent amide coupling step. Di-tert-butyl dicarbonate ((Boc)₂O) is a widely used protecting group due to its stability and ease of removal under acidic conditions.[4]

  • Protocol:

    • To a stirred solution of (R)-3-aminobutyric acid (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium hydroxide (2.5 eq) and stir until all solids dissolve.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise over 30 minutes, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by TLC (Thin Layer Chromatography).

    • Once the reaction is complete, wash the mixture with ethyl acetate.

    • Acidify the aqueous layer to pH 2-3 with a 1 M HCl solution at 0 °C.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford (R)-3-(tert-butoxycarbonylamino)butanoic acid as a white solid.

  • Expected Yield: 90-95%

  • Analytical Data: Consistent with literature values.[4]

Step 2: Amide Coupling to Form the Acyclic Precursor

The Boc-protected amino acid is then coupled with N-benzylethane-1,2-diamine using standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).[4] These reagents activate the carboxylic acid for efficient amide bond formation.

  • Protocol:

    • To a stirred solution of (R)-3-(tert-butoxycarbonylamino)butanoic acid (1.0 eq) in dichloromethane (DCM) at 0 °C, add EDC (1.2 eq) and HOBt (1.2 eq).

    • Stir the mixture for 30 minutes at 0 °C.

    • Add a solution of N-benzylethane-1,2-diamine (1.1 eq) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the acyclic precursor.

  • Expected Yield: 85-92%

Step 3: Deprotection and Intramolecular Cyclization to the Lactam

The Boc protecting group is removed under acidic conditions, and the resulting free amine undergoes intramolecular cyclization to form the seven-membered lactam ring. The choice of base and reaction temperature is critical for maximizing the yield of the cyclization step.[4]

  • Protocol:

    • Dissolve the acyclic precursor (1.0 eq) in a solution of HCl in ethyl acetate (4 M).

    • Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.

    • Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the deprotected amine.

    • Dissolve the salt in methanol and cool to 0 °C.

    • Add sodium methoxide (1.2 eq) portion-wise.

    • Stir the reaction at room temperature for 12-16 hours.

    • Monitor the cyclization by TLC.

    • Once complete, neutralize the reaction with acetic acid and concentrate under reduced pressure.

    • Take up the residue in DCM and wash with water and brine.

    • Dry the organic layer and concentrate to give the crude lactam, which can be purified by column chromatography.

  • Expected Yield: 90-95%[4]

Diagram 2: Synthesis of the Lactam Intermediate

G A Boc-HN (R)-3-Aminobutyric Acid C Acyclic Precursor A->C EDC, HOBt B N-Benzylethane-1,2-diamine B->C D (S)-4-Benzyl-7-methyl-1,4-diazepan-5-one (Lactam) C->D 1. HCl/EtOAc 2. NaOMe G cluster_0 Core Scaffold cluster_1 Derivatives Core (S)-1-Benzyl-5-methyl-1,4-diazepane Acylated N-Acyl Derivative Core->Acylated R-COCl, Base Debenzylated (S)-5-Methyl-1,4-diazepane Core->Debenzylated H₂, Pd/C DiAcylated N,N'-Diacyl Derivative Debenzylated->DiAcylated 2x R'-COCl, Base

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Suvorexant via Chiral Diazepanes

Welcome to the technical support center for the synthesis of Suvorexant. This guide is designed for researchers, chemists, and drug development professionals who are utilizing synthetic routes involving chiral diazepane...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Suvorexant. This guide is designed for researchers, chemists, and drug development professionals who are utilizing synthetic routes involving chiral diazepane intermediates. As your dedicated application scientist, my goal is to provide you with not just protocols, but the underlying chemical logic and field-proven insights to help you navigate the complexities of this synthesis, troubleshoot common issues, and optimize your outcomes. We will delve into the critical reaction steps, anticipate potential side reactions, and equip you with the knowledge to ensure the integrity and efficiency of your work.

Part 1: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format. Each issue is broken down into potential causes, diagnostic procedures, and corrective actions.

Question 1: I am observing low yields and significant impurities during the intramolecular reductive amination to form the chiral diazepane ring. What is going wrong?

Symptom: The reaction to form the (R)-5-methyl-1,4-diazepane core shows low conversion of the amino-ketone precursor, and LC-MS analysis reveals multiple unexpected peaks.

Potential Cause(s):

  • Hydrolysis of Benzoxazole Moiety: If your synthetic route involves pre-installing the 5-chlorobenzoxazole group before the reductive amination, the acidic conditions often generated during imine formation can lead to cleavage of the benzoxazole ring. This is a known critical side reaction.[1]

  • Sub-optimal pH: The formation of the iminium intermediate is pH-dependent. If the reaction medium is too acidic, the amine precursor will be fully protonated and non-nucleophilic. If it's too basic, the carbonyl will not be sufficiently activated.

  • Inefficient Reducing Agent: The choice and stoichiometry of the reducing agent (e.g., sodium triacetoxyborohydride - STAB) are crucial. Degradation of the reagent or incorrect stoichiometry can lead to incomplete reduction or side reactions.

  • Catalyst Inhibition (for Asymmetric Reductive Amination): In catalytic variants, byproducts can inhibit the catalyst. For instance, in Ru-based transfer hydrogenation, CO2 produced as a byproduct can have a pronounced inhibitory effect on the catalyst's efficiency and reaction kinetics.[2]

Diagnostic Steps:

  • LC-MS Analysis of Impurities: Characterize the major impurity peaks. Look for masses corresponding to the hydrolyzed benzoxazole fragment or other pathway-related impurities.[1]

  • In-Process pH Monitoring: Carefully monitor the pH of the reaction mixture upon addition of all reagents before the reducing agent is introduced.

  • Reagent Titration: If possible, verify the activity of your reducing agent via a simple test reaction or titration.

Corrective Actions & Protocols:

  • pH Control: The most effective solution for preventing benzoxazole hydrolysis is rigorous pH control. It has been demonstrated that converting the bis-methanesulfonic acid (MSA) salt of the precursor to the mono-MSA salt in situ by adding one equivalent of a weak base like sodium acetate prior to the addition of STAB can minimize ring-opened impurities and lead to near-quantitative yields.[1]

  • Protocol: pH-Controlled Reductive Amination

    • Dissolve the amino-ketone precursor salt (e.g., bis-MSA salt) in a suitable solvent (e.g., MeOH, DCM).

    • Add 1.0 equivalent of sodium acetate and stir for 15-20 minutes at room temperature.

    • Slowly add 1.1-1.5 equivalents of Sodium Triacetoxyborohydride (STAB) in portions, monitoring the internal temperature.

    • Stir the reaction at room temperature until TLC or LC-MS shows complete consumption of the starting material.

    • Proceed with a standard aqueous workup.

  • For Catalytic Systems: If using a transfer hydrogenation catalyst sensitive to CO2, consider running the reaction under a gentle stream of an inert gas (N2 or Ar) to purge the CO2 as it forms.[2]

Troubleshooting Workflow: Reductive Amination

G start Low Yield in Reductive Amination check_impurities Analyze Impurities via LC-MS start->check_impurities hydrolysis Mass corresponding to benzoxazole hydrolysis? check_impurities->hydrolysis ph_issue Potential pH Control Issue hydrolysis->ph_issue Yes sm_present Starting material still present? hydrolysis->sm_present No implement_ph_control Implement pH Control: Add weak base (e.g., NaOAc) before reducing agent ph_issue->implement_ph_control success Yield & Purity Improved implement_ph_control->success reagent_issue Potential Reagent Issue sm_present->reagent_issue Yes other_impurity Other unidentified impurities sm_present->other_impurity No check_reagent Check activity/stoichiometry of reducing agent (STAB) reagent_issue->check_reagent check_reagent->success optimize_cond Re-optimize conditions: Solvent, Temp, Stoichiometry other_impurity->optimize_cond optimize_cond->success

Caption: Troubleshooting decision tree for reductive amination.

Question 2: My final amide coupling step is sluggish and generates multiple byproducts. How can I improve this?

Symptom: The coupling of the chiral diazepane with 5-methyl-2-(1,2,3-triazol-2-yl)benzoic acid using standard peptide coupling reagents (e.g., EDC/HOBt) is slow, requires heating, and results in a complex mixture that is difficult to purify.

Potential Cause(s):

  • Steric Hindrance: Both the secondary amine of the diazepane and the ortho-substituted benzoic acid are sterically hindered, which can slow down the reaction rate with standard coupling agents.

  • Side Reactions of Coupling Agents: Carbodiimide-based reagents like EDC can lead to the formation of N-acylurea byproducts, especially with hindered substrates or long reaction times.

  • Regioisomeric Impurity: The 5-methyl-2-(1,2,3-triazol-2-yl)benzoic acid precursor is often synthesized via a copper-catalyzed amination which can produce a mixture of the desired 2-(2H-1,2,3-triazol-2-yl) isomer and the undesired 2-(1H-1,2,3-triazol-1-yl) isomer.[1] If this impurity is carried forward, it will react in the coupling step to produce an isomeric final product that can be very difficult to separate.

Diagnostic Steps:

  • Purity Check of Benzoic Acid: Before the coupling reaction, meticulously check the purity of the triazole-benzoic acid component by ¹H NMR and HPLC. The chemical shifts of the triazole protons are distinct for the 1-yl and 2-yl isomers.

  • Reaction Monitoring: Monitor the reaction by HPLC. Look for the formation of a new peak with the same mass as the desired product but a different retention time (the regioisomer) and peaks corresponding to known coupling agent byproducts.

Corrective Actions & Protocols:

  • Switch to Acid Chloride: For hindered couplings, converting the benzoic acid to the more reactive acid chloride is a highly effective strategy. This approach leads to faster reaction rates at lower temperatures and often results in a much cleaner reaction profile, simplifying purification.[1]

  • Protocol: Amide Coupling via Acid Chloride

    • In a dry flask under an inert atmosphere (N2), dissolve the 5-methyl-2-(1,2,3-triazol-2-yl)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

    • Slowly add oxalyl chloride (1.1-1.2 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases. The reaction is complete when a clear solution is formed.

    • In a separate flask, dissolve the chiral diazepane intermediate (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-2.5 eq) in anhydrous DCM.

    • Cool the amine solution to 0 °C and add the freshly prepared acid chloride solution dropwise.

    • Stir at 0 °C to room temperature and monitor by TLC/LC-MS. The reaction is typically complete within 30-60 minutes.[1]

    • Upon completion, quench the reaction with saturated NaHCO₃ solution and proceed with an extractive workup.

Data Summary: Common Impurities in Suvorexant Synthesis

Impurity TypeOriginating StepTypical m/zMitigation Strategy
Benzoxazole HydrolysisReductive AminationVariesStrict pH control with a weak base[1]
N-AcylureaAmide CouplingProduct + EDCSwitch to acid chloride coupling method[1]
1-yl-Triazole IsomerAmide CouplingSame as productChromatographic purification of triazole-acid precursor[1]
Guanidine FormationAlkylation (alternative route)VariesOptimize sulfonate ester leaving group and conditions[1]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the mechanistic rationale for using a weak base to prevent benzoxazole ring opening during reductive amination?

The benzoxazole moiety is susceptible to hydrolysis under acidic conditions. During reductive amination, an iminium ion intermediate is formed, a process that is acid-catalyzed. If the precursor is used as a strong acid salt (like a bis-MSA salt), the initial pH of the reaction can be low enough to promote protonation and subsequent nucleophilic attack by water on the benzoxazole ring, leading to its cleavage. By adding a weak base like sodium acetate, you perform an acid-base reaction that neutralizes one of the strong acid equivalents, raising the pH to a "sweet spot." This pH is still acidic enough to facilitate the desired iminium formation but not so acidic as to cause significant degradation of the sensitive benzoxazole heterocycle.[1]

Mechanism: Benzoxazole Hydrolysis

G cluster_0 Benzoxazole Ring cluster_1 Acidic Conditions (Low pH) cluster_2 Protonated Intermediate cluster_3 Nucleophilic Attack cluster_4 Ring-Opened Impurity Benzoxazole R-Benzoxazole Protonated Protonated R-Benzoxazole Benzoxazole->Protonated + H⁺ H+ H+ Opened Hydrolyzed Product Protonated->Opened + H₂O (Nucleophilic Attack) H2O H₂O

Caption: Acid-catalyzed hydrolysis of the benzoxazole ring.

Q2: Why is the formation of the 1-yl vs. 2-yl triazole regioisomer a concern, and how is it controlled?

The final structure of suvorexant contains a 1,2,3-triazole ring attached to the phenyl ring at the N2 position. However, during the synthesis of the 5-methyl-2-(1,2,3-triazol-2-yl)benzoic acid intermediate, typically via a copper-catalyzed reaction between an aryl halide and 1,2,3-triazole, a mixture of N1- and N2-arylated products can form.[1] These two regioisomers have very similar physical properties, making them difficult to separate. If the isomeric mixture is used in the subsequent amide coupling, you will produce an isomeric version of suvorexant. This is highly undesirable in a pharmaceutical context as regioisomers can have different pharmacological and toxicological profiles. Control is therefore essential at the source. The primary method of control is careful chromatographic purification of the triazole-benzoic acid intermediate to isolate the desired N2 isomer before it is advanced to the final coupling steps.[1]

Q3: Are there alternatives to classical resolution or chiral HPLC for obtaining the enantiopure diazepane?

Yes, while early medicinal chemistry routes relied on chiral HPLC separation of a racemic intermediate, this is not scalable or cost-effective for large-scale production.[1][3] Process development has focused on more efficient methods:

  • Classical Resolution: This involves forming diastereomeric salts with a chiral resolving agent, separating them by crystallization, and then liberating the desired enantiomer. This was an early scale-up strategy.[1]

  • Asymmetric Synthesis: This is the most elegant approach. It involves using a chiral catalyst to directly form the desired enantiomer. A notable example is the development of a novel Ruthenium-based transfer hydrogenation catalyst that mediates an intramolecular asymmetric reductive amination to provide the diazepane ring in high yield and excellent enantiomeric excess (94.5% ee).[2]

  • Chiral Pool Synthesis: This strategy begins with a readily available, inexpensive chiral starting material, such as (R)-3-aminobutyric acid. The inherent chirality of the starting material is carried through the synthetic sequence to define the stereocenter in the final product, avoiding the need for a resolution step entirely.[4]

References

  • Liu, Y. et al. (2015). Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. Research on Chemical Intermediates, 41, 8631–8640. Available at: [Link]

  • Cox, C. D. et al. (2016). Discovery and Chemical Development of Suvorexant - A Dual Orexin Antagonist for Sleep Disorder. ACS Symposium Series, Vol. 1238, pp. 229-251. Available at: [Link]

  • Strotman, N. A. et al. (2011). Reaction development and mechanistic study of a ruthenium catalyzed intramolecular asymmetric reductive amination en route to the dual Orexin inhibitor Suvorexant (MK-4305). Journal of the American Chemical Society, 133(21), 8362-8371. Available at: [Link]

  • Yuan, H., Guo, L., & Pan, X. (2021). SYNTHESIS OF ANTI-INSOMNIA DRUG SUVOREXANT. HETEROCYCLES, 102(4), 742. Available at: [Link]

  • Various Authors. (n.d.). WO2015008218A2 - Process for the preparation of suvorexant and intermediates useful in... Google Patents.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

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Optimization

Technical Support Center: Preventing Racemization During Boc-Deprotection of Chiral Diazepanes

Welcome to our dedicated technical support center for chemists and researchers in the pharmaceutical and life sciences sectors. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for chemists and researchers in the pharmaceutical and life sciences sectors. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical challenge of preventing racemization during the tert-butyloxycarbonyl (Boc) deprotection of chiral diazepanes. Our goal is to equip you with the foundational knowledge and practical protocols to maintain the stereochemical integrity of your molecules.

Introduction: The Challenge of Stereochemical Integrity

Chiral diazepanes are a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Maintaining their enantiopurity is paramount, as different enantiomers can exhibit varied pharmacological and toxicological profiles. The acid-labile Boc protecting group is a cornerstone of modern organic synthesis for its reliability in protecting amine functionalities. However, the acidic conditions required for its removal can inadvertently lead to racemization at adjacent stereocenters, compromising the final product's efficacy and safety. This guide delves into the mechanisms of this racemization and provides actionable strategies to mitigate this undesired side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization during the acidic Boc-deprotection of chiral diazepanes?

A1: The principal pathway for racemization in many chiral diazepanes during acidic Boc-deprotection involves the formation of a resonance-stabilized achiral intermediate. For diazepanes with a chiral center adjacent to the Boc-protected nitrogen, protonation of the carbamate is followed by the loss of the tert-butyl cation to form a carbamic acid, which then decarboxylates.[1] If the adjacent carbon atom bears a proton, the acidic conditions can facilitate the formation of an enamine or a related achiral, planar intermediate through tautomerization. Reprotonation of this intermediate can occur from either face with equal probability, leading to a racemic or epimerized mixture. For some diazepine structures, ring-chain tautomerism can also be a pathway to racemization, where the diazepine ring opens to form an achiral aldehyde intermediate that can then re-close to form either enantiomer.[2][3]

Q2: Why are chiral diazepanes particularly susceptible to this type of racemization?

A2: The susceptibility of chiral diazepanes to racemization is often linked to the structural features of the seven-membered ring. The inherent flexibility of the diazepine ring can facilitate the conformational changes required to achieve a planar transition state for proton removal and enamine formation. Furthermore, the electronic nature of the substituents on the diazepine ring can influence the acidity of the proton at the chiral center and the stability of the achiral intermediate, thereby affecting the rate of racemization.

Q3: Are there specific acidic reagents that are more prone to causing racemization?

A3: Strong acids, especially at elevated concentrations and temperatures, are more likely to induce racemization.[4] Trifluoroacetic acid (TFA) is a common reagent for Boc deprotection and is known to be effective; however, its strong acidity can promote racemization.[5][6] Similarly, strong mineral acids like HCl and H₂SO₄ can also lead to significant loss of enantiopurity.[4][7][8] The choice of solvent also plays a crucial role; polar, protic solvents can facilitate the proton transfer steps involved in racemization.

Q4: Can racemization occur under non-acidic Boc-deprotection conditions?

A4: While less common, racemization can still be a concern with some non-acidic methods. Thermal deprotection, for instance, requires high temperatures which can sometimes be sufficient to cause epimerization or racemization, particularly in substrates with thermally labile stereocenters.[9][10] It is crucial to evaluate each deprotection method for its potential to compromise stereochemical integrity on a case-by-case basis.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving racemization issues encountered during the Boc-deprotection of chiral diazepanes.

Problem 1: Significant Racemization Observed with Standard TFA/DCM Protocol
  • Symptoms: Chiral analysis (e.g., HPLC, SFC) of the deprotected product shows a significant decrease in enantiomeric excess (ee) compared to the starting material.

  • Root Cause Analysis: The combination of a strong acid (TFA) and elevated reaction temperature or prolonged reaction time is likely promoting the formation of an achiral intermediate.

Workflow for Mitigation:

Caption: Troubleshooting workflow for racemization.

Detailed Protocols & Explanations:
  • Lower the Reaction Temperature:

    • Protocol: Perform the deprotection at 0 °C or even -20 °C. Dissolve the Boc-protected diazepane in dichloromethane (DCM) and cool the solution before the dropwise addition of pre-chilled TFA.

    • Causality: Lowering the temperature reduces the kinetic energy of the system, disfavoring the higher activation energy pathway leading to racemization over the desired deprotection reaction.

  • Reduce Acid Concentration:

    • Protocol: Instead of neat or highly concentrated TFA, use a more dilute solution (e.g., 10-20% TFA in DCM).[11] Monitor the reaction carefully by TLC or LC-MS to ensure complete deprotection without prolonged exposure to acidic conditions. A study comparing 55% TFA in DCM to 100% TFA for Boc deprotection in peptide synthesis found that the milder conditions resulted in higher purity products, likely due to better resin swelling and more efficient reaction.[12]

    • Causality: A lower proton concentration can decrease the rate of the protonation/deprotonation steps that lead to racemization.

  • Employ Milder Acidic Reagents:

    • Protocol: Substitute TFA with milder acids such as p-toluenesulfonic acid (p-TsOH) in THF/DCM, or methanesulfonic acid.[11] Another effective alternative is using 4M HCl in dioxane, which is often found to be less harsh than TFA.[11]

    • Causality: Milder acids can provide sufficient acidity to cleave the Boc group while being less aggressive in promoting side reactions like racemization.[7]

Problem 2: Side Reactions and Byproduct Formation Alongside Racemization
  • Symptoms: In addition to racemization, the reaction mixture shows the presence of byproducts, potentially from alkylation by the tert-butyl cation.

  • Root Cause Analysis: The highly reactive tert-butyl cation generated during deprotection can alkylate nucleophilic sites on the diazepane or other molecules in the reaction mixture.[13][14]

Solution: The Use of Scavengers

Scavengers are nucleophilic compounds added to the reaction mixture to trap the tert-butyl cation before it can cause unwanted side reactions, including potentially catalyzing racemization pathways.[15]

ScavengerTarget FunctionalityTypical Concentration (v/v)Reference
Triethylsilane (TES)General carbocation scavenger2.5 - 5%[15]
ThioanisoleProtects tryptophan and methionine5%[15][16]
WaterSuppresses side reactions2.5 - 5%[15]
PhenolProtects tyrosine5%[15]

Protocol for Scavenger Use:

  • Prepare a "deprotection cocktail" containing the acid (e.g., TFA), the chosen solvent (e.g., DCM), and the appropriate scavenger(s).

  • A commonly used general-purpose cocktail is TFA/H₂O/TES (95:2.5:2.5).[15]

  • Add the cocktail to the chilled solution of the Boc-protected diazepane.

  • Monitor the reaction and work up as usual upon completion.

Problem 3: Racemization Persists Even with Milder Acidic Conditions
  • Symptoms: Attempts to reduce racemization by lowering temperature and using milder acids are unsuccessful.

  • Root Cause Analysis: The substrate may be exceptionally prone to racemization, and an alternative, non-acidic deprotection strategy is required.

Alternative Deprotection Methods:
  • Thermal Deprotection:

    • Protocol: Heating the Boc-protected compound in a high-boiling, inert solvent such as diphenyl ether or in some cases, even under solvent-free conditions, can effect deprotection.[8][9][17] Temperatures can range from 100 to 240 °C depending on the substrate.[9]

    • Mechanism: The deprotection proceeds through a concerted mechanism involving proton transfer and the release of isobutylene and carbon dioxide.[8]

    • Caveat: High temperatures may still lead to racemization in some sensitive substrates.[10]

  • Lewis Acid-Mediated Deprotection:

    • Protocol: A variety of Lewis acids can be used, often under milder conditions than Brønsted acids.[7] Examples include TMSI in DCM, or TMSOTf with a non-nucleophilic base like 2,6-lutidine.[11]

    • Causality: Lewis acids coordinate to the carbonyl oxygen of the Boc group, facilitating its cleavage without the high proton concentrations that can drive racemization.

  • Water-Mediated Deprotection:

    • Protocol: For some substrates, refluxing in water can achieve Boc deprotection without any added acid or base.[17][18]

    • Causality: This green chemistry approach is believed to proceed via a neutral thermal mechanism, though it is not universally applicable.[10]

Decision Tree for Method Selection:

Caption: Selecting an alternative deprotection method.

Conclusion

Preserving the stereochemical integrity of chiral diazepanes during Boc-deprotection is a multifaceted challenge that requires a careful and systematic approach. By understanding the underlying mechanisms of racemization and being equipped with a range of troubleshooting strategies and alternative protocols, researchers can confidently navigate this critical step in their synthetic endeavors. The key to success lies in methodical optimization, starting with the mildest effective conditions and judiciously employing scavengers or alternative deprotection methods as dictated by the specific substrate.

References

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • Fletcher, C. A., et al. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health. [Link]

  • Diocares, M. C. C., et al. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]

  • Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Stojković, S., et al. (2019, January 21). Racemization of oxazepam and chiral 1,4-benzodiazepines. DFT study of the reaction mechanism in aqueous solution. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2025, December 5). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. [Link]

  • ResearchGate. (2025, August 6). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]

  • ResearchGate. (2016, March 26). Any suggestion on Boc deprotection without using acid?. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Thermal Methods. [Link]

  • National Institutes of Health. (2023, September 1). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. [Link]

  • RSC Publishing. (n.d.). Dual protection of amino functions involving Boc. [Link]

  • ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA?. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). BOC Deprotection. [Link]

  • ResearchGate. (2014, October 16). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]

  • RSC Publishing. (2020, June 23). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • National Institutes of Health. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. [Link]

  • ResearchGate. (2020, February 13). (PDF) FeCl3‐Mediated Boc Deprotection: Mild Facile Boc‐Chemistry in Solution and on Resin. [Link]

  • ACS Publications. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. [Link]

  • ResearchGate. (n.d.). Racemization of oxazepam and chiral 1,4-benzodiazepines. DFT study of the reaction mechanism in aqueous solution. [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

  • Stein, A. A., et al. (n.d.). Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. NASA Astrophysics Data System. [Link]

  • RSC Publishing. (n.d.). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid. [Link]

  • ORCA - Online Research @ Cardiff. (n.d.). Racemization in Drug Discovery. [Link]

  • RSC Publishing. (n.d.). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. [Link]

  • Blondelle, S. E., & Houghten, R. A. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 41(6), 522–527. [Link]

  • SciSpace. (2025, August 6). CuI-NPs catalyzed mechanochemical-assisted N-Boc protection of organic amines. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to LC-MS/MS Analysis of Reaction Products from (S)-Boc-5-methyl-1,4-diazepane

This guide provides an in-depth technical comparison and experimental protocols for the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of reaction products derived from (S)-Boc-5-methyl-1,4-diazepane....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and experimental protocols for the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of reaction products derived from (S)-Boc-5-methyl-1,4-diazepane. As a critical chiral building block in modern pharmaceuticals, particularly in the synthesis of the insomnia therapeutic suvorexant, robust and sensitive analytical methods for this compound and its derivatives are paramount for ensuring reaction efficiency, purity, and ultimately, drug safety and efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to establish or optimize analytical workflows for this and structurally related compounds.

The Central Role of (S)-Boc-5-methyl-1,4-diazepane in Pharmaceutical Synthesis

(S)-Boc-5-methyl-1,4-diazepane is a chiral, Boc-protected cyclic diamine. Its stereochemistry is crucial for the biological activity of the final active pharmaceutical ingredient (API). In the synthesis of suvorexant, for example, the (R)-enantiomer of the deprotected diazepine core is required for effective dual orexin receptor antagonism. Consequently, the analysis of reactions involving this intermediate must not only confirm the presence of desired products but also rigorously assess enantiomeric purity and identify potential side-products or unreacted starting materials.

The two primary reaction types involving (S)-Boc-5-methyl-1,4-diazepane are:

  • Boc-Deprotection: The removal of the tert-butoxycarbonyl (Boc) protecting group to liberate the secondary amine for subsequent coupling reactions. This is typically achieved under acidic conditions.

  • N-Acylation/Alkylation: Following deprotection, the newly freed secondary amine is reacted with various acylating or alkylating agents to build the final drug molecule.

Accurate monitoring of these reactions requires an analytical technique with high sensitivity, selectivity, and the ability to distinguish between structurally similar compounds, including enantiomers. LC-MS/MS has emerged as the gold standard for this purpose.

The Power of LC-MS/MS in Chiral Pharmaceutical Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a powerful combination of high-resolution separation and highly selective and sensitive detection. This makes it exceptionally well-suited for the analysis of complex reaction mixtures encountered in pharmaceutical synthesis.

The key advantages of LC-MS/MS for this application include:

  • High Sensitivity: Capable of detecting and quantifying analytes at very low concentrations (ng/mL or even pg/mL levels), which is crucial for identifying trace impurities.

  • High Selectivity: The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of target analytes even in the presence of a complex matrix of starting materials, reagents, and byproducts.

  • Structural Information: The fragmentation patterns generated in the tandem mass spectrometer can provide valuable structural information for the identification of unknown products or impurities.

  • Compatibility with Chiral Separations: LC-MS/MS can be readily coupled with chiral stationary phases to resolve and quantify enantiomers.

Experimental Protocol: A Validated LC-MS/MS Workflow

The following protocol outlines a robust and self-validating LC-MS/MS method for the analysis of a typical reaction mixture resulting from the deprotection of (S)-Boc-5-methyl-1,4-diazepane and subsequent N-acylation.

Sample Preparation

The goal of sample preparation is to extract the analytes of interest from the reaction mixture and prepare them in a solvent compatible with the LC-MS/MS system.

Step-by-Step Protocol:

  • Quench the Reaction: At the desired time point, quench a small aliquot (e.g., 100 µL) of the reaction mixture by adding it to a neutralizing solution (e.g., 900 µL of a saturated sodium bicarbonate solution if the reaction is acidic).

  • Liquid-Liquid Extraction (LLE):

    • To the quenched sample, add 2 mL of a suitable organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Isolate and Evaporate:

    • Carefully transfer the organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Vortex briefly and transfer to an autosampler vial for analysis.

LC-MS/MS Instrumentation and Conditions

The choice of chromatographic column and mobile phase is critical for achieving good separation of the analytes. A chiral column is necessary for resolving enantiomers.

Table 1: Optimized LC-MS/MS Parameters

ParameterConditionRationale
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) systemUHPLC offers higher resolution and faster analysis times.
Column Chiral Stationary Phase (CSP) Column (e.g., CHIRALPAK® series)Essential for the separation of (S)- and potential (R)-enantiomers.
Column Temperature 40°CImproves peak shape and reproducibility.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for positive mode electrospray ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the analytes from the reversed-phase column.
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrateA gradient elution is necessary to separate compounds with a range of polarities.
Flow Rate 0.4 mL/minA typical flow rate for a standard analytical HPLC column.
Injection Volume 5 µLA small injection volume minimizes column overload and improves peak shape.
Mass Spectrometer Triple Quadrupole Mass SpectrometerIdeal for quantitative analysis using Multiple Reaction Monitoring (MRM).
Ionization Mode Electrospray Ionization (ESI), Positive ModeAmines readily form positive ions in the ESI source.
MRM Transitions See Table 2Specific precursor-to-product ion transitions provide high selectivity.
Collision Energy Optimized for each analyteMaximizes the signal of the product ion for each specific compound.

Table 2: Example MRM Transitions for Key Analytes

AnalytePrecursor Ion (m/z)Product Ion (m/z)Notes
(S)-Boc-5-methyl-1,4-diazepane215.2159.1Loss of isobutylene from the Boc group.
(S)-5-methyl-1,4-diazepane115.170.1Fragmentation of the diazepine ring.
N-Acylated Product[M+H]+Analyte-specific fragmentThe specific masses will depend on the acylating agent used.

Note: The exact m/z values should be confirmed by direct infusion of standards.

Method Validation

To ensure the trustworthiness of the analytical results, the method must be validated according to established guidelines (e.g., ICH).[1] Key validation parameters include:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

Comparative Analysis: LC-MS/MS vs. Alternative Techniques

While LC-MS/MS is the preferred method for this analysis, it is important to understand its performance in comparison to other available techniques.

Table 3: Comparison of Analytical Techniques

TechniquePrincipleAdvantagesDisadvantages
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.High sensitivity and selectivity; provides structural information; compatible with chiral separations.Higher initial instrument cost; potential for matrix effects.
HPLC-UV Chromatographic separation with detection based on UV absorbance.Lower cost; robust and widely available.Lower sensitivity and selectivity; requires a chromophore for detection; less effective for complex mixtures.
GC-MS Gas chromatographic separation followed by mass-based detection.High resolution for volatile compounds.Requires derivatization for non-volatile compounds like Boc-protected amines; potential for thermal degradation of analytes.[2]
NMR Spectroscopy Nuclear magnetic resonance of atomic nuclei.Provides detailed structural information; non-destructive.Low sensitivity; not suitable for trace analysis; complex data interpretation.

Visualization of Workflows and Decision Making

LC-MS/MS Experimental Workflow

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Quench Quench Reaction LLE Liquid-Liquid Extraction Quench->LLE Evaporate Evaporate Solvent LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject Sample Reconstitute->Inject Chiral_LC Chiral LC Separation Inject->Chiral_LC ESI Electrospray Ionization Chiral_LC->ESI MS1 MS1: Precursor Ion Selection ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2: Product Ion Detection CID->MS2 Integrate Peak Integration MS2->Integrate Quantify Quantification Integrate->Quantify Report Generate Report Quantify->Report

Caption: A schematic of the LC-MS/MS workflow for the analysis of reaction products.

Decision Tree for Analytical Method Selection

Method_Selection Start Need to analyze reaction products of (S)-Boc-5-methyl-1,4-diazepane IsChiral Is enantiomeric separation required? Start->IsChiral IsTrace Are trace impurities a concern? IsChiral->IsTrace Yes HPLCUV Consider HPLC-UV (with chiral column) IsChiral->HPLCUV No NeedStructure Is structural elucidation of unknowns needed? IsTrace->NeedStructure Yes IsTrace->HPLCUV No GCMS Consider GC-MS (with derivatization) IsTrace->GCMS If volatile derivatives are stable LCMSMS Use Chiral LC-MS/MS NeedStructure->LCMSMS Yes NMR Use NMR NeedStructure->NMR For detailed structure

Caption: A decision tree to guide the selection of an appropriate analytical technique.

Conclusion

The LC-MS/MS methodology presented in this guide provides a highly sensitive, selective, and robust framework for the analysis of reaction products from (S)-Boc-5-methyl-1,4-diazepane. By leveraging the power of chiral liquid chromatography coupled with tandem mass spectrometry, researchers and drug development professionals can confidently monitor reaction progress, assess product purity, and ensure the enantiomeric integrity of this critical pharmaceutical intermediate. The provided experimental protocol and comparative analysis serve as a valuable resource for establishing and validating analytical workflows that meet the stringent demands of the pharmaceutical industry.

References

  • Breidinger, S. A., Simpson, R. C., Mangin, E., & Woolf, E. J. (2015). Determination of suvorexant in human plasma using 96-well liquid-liquid extraction and HPLC with tandem mass spectrometric detection. Journal of Chromatography B, 1002, 254–259. [Link]

  • Chen, Y., et al. (2015). Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. Chinese Chemical Letters, 26(1), 103-107. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1994). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Kuhara, T., et al. (2017). High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. In Amino Acid Analysis (pp. 165-175). Humana Press, New York, NY. [Link]

  • Logan, B. K., & Friscia, M. (2020). Identification of Suvorexant in Blood Using LC-MS-MS: Important Considerations for Matrix Effects and Quantitative Interferences in Targeted Assays. Journal of Analytical Toxicology, 44(3), 256–263. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

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  • Vaddady, P. K. S., & Narenderan, S. T. (2007). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 51(4), 242-245. [Link]

  • Wang, Z., et al. (2018). Enantioselective synthesis of amines by combining photoredox and enzymatic catalysis in a cyclic reaction network. Chemical Science, 9(23), 5228–5232. [Link]

  • YouTube. (2023, January 25). Mass Spectrometry Part 8 - Fragmentation in Amines. [Link](Note: A representative, non-working URL is provided as the original may be subject to change. Search for the title on the platform.)

  • Zhang, D., & Hamann, L. G. (2012). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Journal of the American Society for Mass Spectrometry, 23(6), 995–1006. [Link]

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Comparative

A Comparative Guide to the Synthetic Routes of Chiral 1,4-Diazepanes for Pharmaceutical Research

The chiral 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antipsychotic, anxiolytic, anticon...

Author: BenchChem Technical Support Team. Date: February 2026

The chiral 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer properties.[1] The precise three-dimensional arrangement of substituents on the seven-membered ring is often crucial for target engagement and pharmacological efficacy. Consequently, the development of efficient and stereocontrolled synthetic routes to access enantiomerically pure 1,4-diazepanes is of paramount importance to researchers in drug discovery and development.

This guide provides a comparative analysis of the principal synthetic strategies for constructing chiral 1,4-diazepanes. We will delve into the mechanistic underpinnings of each approach, providing field-proven insights into their advantages, limitations, and practical applications. Detailed experimental protocols and comparative data are presented to assist researchers in selecting the most suitable method for their specific synthetic challenges.

Key Synthetic Strategies at a Glance

The synthesis of chiral 1,4-diazepanes can be broadly categorized into three main approaches: chiral pool synthesis, catalytic asymmetric synthesis, and ring expansion strategies. The choice of strategy is often dictated by the availability of starting materials, the desired substitution pattern, and the scalability of the process.

Synthetic_Strategies cluster_catalytic Catalytic Asymmetric Methods Chiral 1,4-Diazepanes Chiral 1,4-Diazepanes Chiral Pool Synthesis Chiral Pool Synthesis Chiral 1,4-Diazepanes->Chiral Pool Synthesis Catalytic Asymmetric Synthesis Catalytic Asymmetric Synthesis Chiral 1,4-Diazepanes->Catalytic Asymmetric Synthesis Ring Expansion Ring Expansion Chiral 1,4-Diazepanes->Ring Expansion Asymmetric Reductive Amination Asymmetric Reductive Amination Catalytic Asymmetric Synthesis->Asymmetric Reductive Amination Asymmetric C-N Coupling Asymmetric C-N Coupling Catalytic Asymmetric Synthesis->Asymmetric C-N Coupling Asymmetric Hydroamination Asymmetric Hydroamination Catalytic Asymmetric Synthesis->Asymmetric Hydroamination

Caption: Overview of major synthetic routes to chiral 1,4-diazepanes.

Chiral Pool Synthesis: Leveraging Nature's Building Blocks

Chiral pool synthesis is an attractive and often straightforward approach that utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids.[2] This strategy is particularly effective when the target molecule's stereochemistry is congruent with that of the starting material, as it obviates the need for a resolution step or an asymmetric catalyst.

Core Principle: Intramolecular Cyclization of Amino Acid Derivatives

A common strategy involves the synthesis of a linear precursor containing two nitrogen atoms and a carboxylic acid, derived from a natural amino acid. The crucial seven-membered ring is then formed via an intramolecular amide bond formation.

A notable example is the synthesis of 1,2,4-trisubstituted 1,4-diazepanes starting from enantiomerically pure amino acids.[3] The key step is the intramolecular cyclization of an amino acid precursor using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[3][4] This approach allows for late-stage diversification, enabling the synthesis of a library of compounds with various substituents at the 1, 2, and 4-positions.[3]

Chiral_Pool_Synthesis Enantiopure Amino Acid Enantiopure Amino Acid Linear Diamino Acid Precursor Linear Diamino Acid Precursor Enantiopure Amino Acid->Linear Diamino Acid Precursor Functional Group Interconversion & Elaboration Chiral 1,4-Diazepan-5-one Chiral 1,4-Diazepan-5-one Linear Diamino Acid Precursor->Chiral 1,4-Diazepan-5-one Intramolecular EDC Coupling

Caption: General workflow for chiral pool synthesis of 1,4-diazepan-5-ones.

Experimental Protocol: Synthesis of a Chiral 1,4-Diazepan-5-one via Intramolecular EDC Coupling

This protocol is adapted from the synthesis of 1,2,4-trisubstituted 1,4-diazepanes as described by Fanter et al.[3]

Step 1: Synthesis of the Linear Amino Acid Precursor

  • To a solution of N-Boc-protected amino acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add the desired secondary amine (1.2 eq) and a coupling agent like HATU (1.2 eq) and a base such as DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Perform an aqueous work-up and purify the resulting amide by column chromatography.

  • Remove the Boc protecting group under acidic conditions (e.g., TFA in DCM) to yield the free amine.

  • Couple the resulting amine with a suitable N-protected amino acid to elongate the chain, followed by deprotection to yield the linear diamino acid precursor.

Step 2: Intramolecular Cyclization

  • Dissolve the linear diamino acid precursor (1.0 eq) in a large volume of a suitable solvent (e.g., DCM, to favor intramolecular reaction) to achieve a high dilution condition (e.g., 0.01 M).

  • Add EDC (1.5 eq) and a catalytic amount of a coupling additive such as HOBt (0.2 eq).

  • Stir the reaction at room temperature for 12-24 hours, monitoring the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water, extract the product with an organic solvent, and purify by column chromatography to afford the chiral 1,4-diazepan-5-one.

Advantages and Disadvantages of Chiral Pool Synthesis
AdvantagesDisadvantages
Stereochemical Control: The chirality is inherited from the starting material, ensuring high enantiopurity.Limited Structural Diversity: The available stereoisomers are limited to those of the starting materials in the chiral pool.
Cost-Effective: Often utilizes inexpensive and readily available starting materials like natural amino acids.Potentially Longer Synthetic Routes: May require multi-step functional group manipulations to prepare the cyclization precursor.
Predictable Stereochemistry: The absolute configuration of the product is known from the start.Scalability Challenges: High dilution conditions for the cyclization step can be problematic for large-scale synthesis.

Catalytic Asymmetric Synthesis: The Power of Chiral Catalysts

Catalytic asymmetric synthesis has emerged as a powerful and versatile alternative to chiral pool methods, enabling the creation of chiral molecules from achiral or racemic precursors.[5][6] This approach relies on a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product, offering greater flexibility in molecular design.[6]

Biocatalytic Intramolecular Asymmetric Reductive Amination (IARA)

The use of enzymes as catalysts in organic synthesis offers unparalleled selectivity under mild reaction conditions. Imine reductases (IREDs) have been successfully employed for the intramolecular asymmetric reductive amination of aminoketone precursors to afford chiral 1,4-diazepanes with excellent enantioselectivity.[7][8][9]

Causality Behind Experimental Choices: This method hinges on the in-situ formation of a cyclic imine or enamine from an amino-ketone precursor, which is then stereoselectively reduced by the IRED. The enzyme's active site creates a chiral environment that directs the hydride transfer from a cofactor (typically NADPH or NADH) to one face of the imine, thus establishing the stereocenter. The choice of the specific IRED is critical, as different enzymes can exhibit opposite enantioselectivities, providing access to both (R)- and (S)-enantiomers of the target diazepane.[7][9]

Biocatalytic_IARA Aminoketone Precursor Aminoketone Precursor Cyclic Imine (in situ) Cyclic Imine (in situ) Aminoketone Precursor->Cyclic Imine (in situ) Spontaneous Cyclization Chiral 1,4-Diazepane Chiral 1,4-Diazepane Cyclic Imine (in situ)->Chiral 1,4-Diazepane IRED, NADPH

Caption: Mechanism of biocatalytic intramolecular asymmetric reductive amination.

Experimental Protocol: IRED-Catalyzed Synthesis of a Chiral 1,4-Diazepane

This protocol is a general representation based on the work of Li et al.[7]

  • Reaction Setup: In a typical reaction, a buffered aqueous solution (e.g., phosphate buffer, pH 7.5) is prepared containing the aminoketone substrate (e.g., 10 mM), an IRED (e.g., 1 mg/mL), a cofactor regeneration system (e.g., glucose and glucose dehydrogenase), and the cofactor (e.g., NADP⁺, catalytic amount).

  • Reaction Execution: The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation for 24-48 hours.

  • Work-up and Analysis: The reaction is quenched by the addition of a base (e.g., Na₂CO₃), and the product is extracted with an organic solvent (e.g., ethyl acetate). The conversion and enantiomeric excess (ee) are determined by chiral HPLC or GC analysis.

Transition Metal-Catalyzed Asymmetric Synthesis

Chiral transition metal complexes are widely used to catalyze a variety of asymmetric transformations. For the synthesis of chiral 1,4-diazepanes and their analogues, several powerful methods have been developed.

a) Rhodium-Catalyzed Asymmetric Hydroamination:

This method involves the intramolecular addition of an amine N-H bond across an alkene or alkyne, catalyzed by a chiral rhodium complex. This approach has been successfully applied to the synthesis of enantioenriched 1,4-benzodiazepines.[10][11] The reaction proceeds with high atom economy and can generate vinyl-substituted diazepanes, which are valuable for further functionalization.

b) Copper-Catalyzed Intramolecular Reductive Cyclization:

This strategy has been effectively used for the asymmetric synthesis of dibenzo[b,d]azepines, which are structurally related to benzodiazepines. The reaction involves the use of a chiral copper-hydride catalyst to mediate the cyclization of an imine onto a tethered vinyl group.[12] This method allows for the simultaneous formation of both central and axial chirality with high levels of diastereo- and enantioselectivity.[12]

Comparative Data for Catalytic Asymmetric Syntheses
MethodCatalystSubstrateYield (%)ee (%)Reference
Biocatalytic IARA IRED (mutant Y194F/D232H)Substituted aminoketone>99>99 (R)[7]
Biocatalytic IARA IRED (from M. echinaurantiaca)Substituted aminoketone>99>99 (S)[7]
Rh-catalyzed Hydroamination [Rh(cod)₂]BF₄ / (R)-DTBM-SegphosN-alkenylaniline8596[10][11]
Cu-catalyzed Reductive Cyclization Cu(OAc)₂ / (R,R)-Ph-BPE2'-vinyl-biaryl-2-imine9999[12]

Ring Expansion Strategies

Ring expansion reactions provide an alternative and powerful approach to the synthesis of medium-sized rings, which can be challenging to form via direct cyclization due to unfavorable enthalpic and entropic factors.[13]

A promising, though less explored, strategy for the synthesis of chiral 1,4-diazepan-5-ones involves the ring expansion of smaller, more readily accessible chiral lactams, such as β-lactams (azetidin-2-ones). This approach can be particularly advantageous as the stereochemistry of the starting β-lactam can be translated to the final diazepane product.

While specific examples for the synthesis of chiral 1,4-diazepanes via this method are less common in the literature compared to the other strategies, the general principle offers a viable and potentially efficient route that warrants further investigation.

Conclusion and Future Outlook

The synthesis of chiral 1,4-diazepanes is a vibrant area of research with several robust and effective strategies available to the synthetic chemist.

  • Chiral pool synthesis is a reliable and often cost-effective method when the target molecule's stereochemistry is readily accessible from natural sources. Its main drawback is the limited diversity of available stereoisomers.

  • Catalytic asymmetric synthesis offers greater flexibility and is often the method of choice for accessing novel chiral scaffolds. Biocatalytic methods, in particular, are gaining prominence due to their exceptional selectivity and environmentally benign nature. Transition metal catalysis provides a powerful toolkit for a wide range of transformations, although catalyst cost and removal can be a concern.

  • Ring expansion strategies represent a less conventional but potentially powerful approach that can overcome the challenges associated with the direct formation of seven-membered rings.

The future of chiral 1,4-diazepane synthesis will likely involve the development of novel catalytic systems with even greater efficiency and broader substrate scope. The continued exploration of biocatalysis and the development of new enzymatic transformations will undoubtedly play a crucial role. Furthermore, the integration of flow chemistry and other enabling technologies could address some of the scalability challenges associated with certain methods, paving the way for the efficient and sustainable production of these medicinally important molecules.

References

  • Fanter, L., Müller, C., Schepmann, D., Bracher, F., & Wünsch, B. (2017). Chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes as novel σ1 receptor ligands. Bioorganic & Medicinal Chemistry, 25(17), 4778-4799. [Link]

  • Denizet, A., et al. (2023). Chiral Pool Synthesis: Starting From Amino-Acids, Hydroxy-Acids, and Sugars. In Comprehensive Organic Synthesis II (Second Edition). Elsevier.
  • Li, G., et al. (2020). Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. ACS Catalysis, 10(15), 8459-8465. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Asymmetric Reductive Amination in Chiral Diazepane Synthesis. BenchChem Technical Note.
  • López-Suárez, L., et al. (2021). Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. The Journal of Organic Chemistry, 86(15), 10189-10200. [Link]

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 656-683. [Link]

  • Wu, Z., et al. (2017). Rhodium-Catalyzed Asymmetric Synthesis of β-Branched Amides. Angewandte Chemie International Edition, 56(5), 1371-1375. [Link]

  • Li, G., et al. (2020). Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. Request PDF. [Link]

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science.
  • Leśniewska, A., & Przybylski, P. (2024). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. European Journal of Medicinal Chemistry, 277, 116769. [Link]

  • Wang, Z., et al. (2014). Synthesis of N-vinylindoles through copper catalyzed cyclization reaction of N-(2-alkynylphenyl)imine. Organic & Biomolecular Chemistry, 12(34), 6591-6594. [Link]

  • Leśniewska, A., & Przybylski, P. (2024). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. PubMed.
  • López-Suárez, L., et al. (2021). Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes.
  • Romero-Santano, P., et al. (2021). Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization. Chemical Science, 12(45), 15291-15297. [Link]

  • Batra, H., et al. (2014). Tandem Cu-catalyzed ketenimine formation and intramolecular nucleophile capture: Synthesis of 1,2-dihydro-2-iminoquinolines from 1-(o-acetamidophenyl)propargyl alcohols. Beilstein Journal of Organic Chemistry, 10, 1255-1260. [Link]

  • Wikipedia. (n.d.). Chiral pool. Retrieved from [Link]

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  • Breit, B., et al. (2022). Rhodium-Catalyzed Asymmetric Hydrohydrazonemethylation of Styrenes: Access to Chiral Hydrazones, Hydrazides, Hydrazines and Amines. Angewandte Chemie International Edition, 61(40), e202208889. [Link]

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Validation

A Comparative Guide to (S)- and (R)-tert-Butyl 5-Methyl-1,4-Diazepane-1-Carboxylate in Asymmetric Synthesis

In the landscape of modern drug discovery and development, the chirality of a molecule is a critical determinant of its pharmacological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral compound,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the chirality of a molecule is a critical determinant of its pharmacological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, can exhibit remarkably different biological effects. This guide provides an in-depth comparison of (S)- and (R)-tert-butyl 5-methyl-1,4-diazepane-1-carboxylate, two key chiral building blocks, in the context of asymmetric synthesis. Rather than presenting a direct head-to-head competition in a specific reaction, which is not extensively documented in the current literature, we will explore their distinct and complementary roles in constructing enantiomerically pure target molecules. This comparison will be framed around the fundamental principle that the choice between the (S)- and (R)-enantiomer is a strategic decision dictated by the desired absolute stereochemistry of the final product.

The Significance of Chirality in 1,4-Diazepane Scaffolds

The 1,4-diazepane motif is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds.[1] The introduction of a stereocenter, such as the methyl group at the 5-position in the title compounds, imparts chirality to the entire structure. This chirality is often crucial for the specific interactions with biological targets like enzymes and receptors, which are themselves chiral environments.[2][3] Consequently, the synthesis of enantiomerically pure 1,4-diazepane derivatives is of paramount importance for the development of safe and effective pharmaceuticals.

Synthesis of Enantiopure (S)- and (R)-tert-Butyl 5-Methyl-1,4-Diazepane-1-Carboxylate

The accessibility of both (S)- and (R)-enantiomers of tert-butyl 5-methyl-1,4-diazepane-1-carboxylate is a prerequisite for their use in asymmetric synthesis. A common and effective strategy to obtain these compounds in high enantiomeric purity is through the cyclization of chiral precursors derived from the chiral pool. For instance, a practical synthesis of a related compound, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, has been established starting from commercially available (S)- or (R)-2-aminopropan-1-ol.[4] This highlights that both enantiomeric series of these chiral diazepanes are readily accessible.

Another powerful modern technique for the synthesis of chiral 1,4-diazepanes is enzymatic asymmetric reductive amination.[5] This method can provide access to either the (R)- or (S)-enantiomer with high enantioselectivity by selecting the appropriate enzyme.[5]

General Synthetic Approach to Chiral 1,4-Diazepanes cluster_start Chiral Starting Materials cluster_synthesis Synthetic Transformations cluster_product Enantiopure Products Chiral Pool (e.g., Amino Acids, Amino Alcohols) Chiral Pool (e.g., Amino Acids, Amino Alcohols) Functional Group Interconversions Functional Group Interconversions Chiral Pool (e.g., Amino Acids, Amino Alcohols)->Functional Group Interconversions Protection, Activation Cyclization Cyclization Functional Group Interconversions->Cyclization Formation of Diazepane Ring (S)-1,4-Diazepane (S)-1,4-Diazepane Cyclization->(S)-1,4-Diazepane (R)-1,4-Diazepane (R)-1,4-Diazepane Cyclization->(R)-1,4-Diazepane

Caption: Synthetic access to enantiopure 1,4-diazepanes.

(S)- vs. (R)-Enantiomers: A Tale of Two Chiral Building Blocks

In asymmetric synthesis, the most common application of (S)- and (R)-tert-butyl 5-methyl-1,4-diazepane-1-carboxylate is as chiral building blocks. This means the chiral diazepane is incorporated into the final molecule, and its stereocenter dictates the stereochemistry of the product. Therefore, the "better" enantiomer is simply the one that provides the desired absolute configuration of the target molecule.

A compelling example of this principle can be found in the synthesis of potent and selective σ1 receptor ligands.[6] In a study by Wünsch and colleagues, enantiomerically pure 1,4-diazepanes were synthesized from amino acids to explore the structure-activity relationship of these ligands.[6] The stereochemistry at the 2-position of the 1,4-diazepane ring was found to be non-critical for σ1 affinity in their specific series of compounds.[6] However, had this stereocenter been crucial for binding, the ability to synthesize both enantiomers of the diazepane core would have been essential to determine the optimal stereoisomer for biological activity.

Let's consider a hypothetical scenario based on this work to illustrate the comparative roles of the (S)- and (R)-diazepanes.

Hypothetical Asymmetric Synthesis of a Chiral Target

Imagine a synthetic route where a chiral 1,4-diazepane is a key intermediate. The subsequent chemical transformations build upon this chiral scaffold to yield the final product.

  • Using (S)-tert-Butyl 5-Methyl-1,4-Diazepane-1-Carboxylate: The synthesis would proceed through a series of steps, with the stereochemistry at the 5-position of the diazepane ring directing the formation of new stereocenters or influencing the overall conformation of the molecule. The final product would be the corresponding (S)-related enantiomer or diastereomer.

  • Using (R)-tert-Butyl 5-Methyl-1,4-Diazepane-1-Carboxylate: By starting with the (R)-enantiomer of the diazepane, the entire synthetic sequence would be mirrored. Each stereocenter formed under the influence of the diazepane's chirality would be the opposite of what was obtained with the (S)-enantiomer. This would lead to the enantiomer or a different diastereomer of the final product.

Enantiomeric Building Blocks in Asymmetric Synthesis cluster_s Pathway with (S)-Diazepane cluster_r Pathway with (R)-Diazepane (S)-Diazepane (S)-Diazepane Intermediate S Intermediate S (S)-Diazepane->Intermediate S Synthetic Steps Product S Product S Intermediate S->Product S Product R Product R Product S->Product R Enantiomers (R)-Diazepane (R)-Diazepane Intermediate R Intermediate R (R)-Diazepane->Intermediate R Synthetic Steps Intermediate R->Product R

Sources

Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate

As researchers and scientists in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical intermediates like (S)-Tert-butyl 5-methyl-1,4-d...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical intermediates like (S)-Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate requires a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to build a foundation of trust by offering value that extends beyond the product itself, ensuring your work is not only groundbreaking but also fundamentally safe.

Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough review of its hazard profile is paramount. (S)-Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate and its structural analogs present several key hazards that dictate our choice of Personal Protective Equipment (PPE). The primary routes of exposure are inhalation, skin contact, and eye contact.

Based on aggregated data from multiple safety sources, the hazards are classified as follows:

Hazard ClassGHS Hazard StatementDescriptionSource
Acute Toxicity, Oral H302Harmful if swallowed[1][2]
Skin Corrosion/Irritation H315Causes skin irritation[1][2][3]
Serious Eye Damage/Irritation H319Causes serious eye irritation[1][2][3]
Specific Target Organ Toxicity H335May cause respiratory irritation[1][2][3]

Some closely related diazepane compounds have also been classified as causing severe skin burns and eye damage (H314), underscoring the necessity for caution[4]. These classifications are not merely regulatory labels; they are critical indicators of potential harm that directly inform our operational and protective strategies.

Core Protective Measures: Your First Line of Defense

The principle of "as low as reasonably practicable" (ALARP) should govern all chemical handling. Engineering controls, such as chemical fume hoods, are the primary method for minimizing exposure[5][6]. PPE serves as the final, critical barrier between you and the chemical.

Eye and Face Protection

Why it's essential: The H319 classification ("Causes serious eye irritation") means that even minor splashes can lead to significant and painful eye damage[1][2][3].

  • Minimum Requirement: Always wear chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses with side shields are insufficient as they do not protect against splashes from all angles[7].

  • Enhanced Protection: When there is a significant risk of splashing—for instance, during solution transfers, heating, or reactions under pressure—a full-face shield must be worn in addition to safety goggles[6][7]. The face shield protects the entire face from direct contact.

Skin and Body Protection

Why it's essential: Direct contact with the skin can cause irritation (H315)[1][2][3]. Prolonged or repeated exposure can lead to more severe dermatological issues.

  • Gloves: Double gloving is the standard protocol for handling hazardous chemicals.[7]

    • Selection: Use powder-free nitrile gloves. Powdered gloves are not recommended as the powder can absorb chemical residues, leading to wider contamination[8][9].

    • Protocol: Wear an inner glove tucked under the cuff of your lab coat or gown, and an outer glove pulled over the cuff. This creates a secure seal.

    • Integrity: Gloves should be changed every 30-60 minutes, or immediately if you suspect contamination or notice any signs of degradation (e.g., tears, punctures)[8][9].

  • Gown/Lab Coat:

    • Selection: A disposable, long-sleeved gown made of a low-permeability fabric is required. It should feature a solid front and tight-fitting knit or elastic cuffs[7][10]. Standard cotton lab coats do not offer sufficient protection against splashes of hazardous liquids.

    • Protocol: Gowns must be fully fastened and should never be worn outside of the designated laboratory area to prevent the spread of contamination[7].

Respiratory Protection

Why it's essential: The H335 classification ("May cause respiratory irritation") indicates that inhaling dust or aerosols of the compound can irritate the respiratory tract[1][2][3].

  • Primary Control: All handling of (S)-Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate, especially when in solid/powder form, must be conducted within a certified chemical fume hood to minimize inhalation exposure[6][11].

  • Secondary Control: In the rare event that engineering controls are not feasible or during certain procedures like cleaning up a large spill, respiratory protection is mandatory. A NIOSH-approved N95 respirator is the minimum requirement for protection against airborne particulates[12].

Operational and Disposal Plans

A safe protocol extends beyond wearing the correct PPE. It encompasses the entire lifecycle of the chemical in your laboratory, from receipt to disposal.

Step-by-Step Handling Protocol
  • Preparation: Before starting, ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items. Have a designated waste container ready for contaminated materials.

  • Donning PPE: Put on your PPE in the following order: gown, inner gloves, safety goggles, face shield (if needed), and outer gloves.

  • Handling the Chemical:

    • Transport the chemical container in a secondary, shatter-proof carrier[13].

    • Perform all manipulations, including weighing and preparing solutions, deep within the chemical fume hood.

    • Use appropriate tools (spatulas, pipettes) to avoid direct contact.

  • Post-Handling: Tightly close the primary container. Wipe down the external surface of the container and any equipment used with an appropriate solvent. Dispose of the cleaning materials as hazardous waste.

  • Doffing PPE: Remove PPE in a manner that prevents cross-contamination. The general order is: outer gloves, face shield, gown, and finally inner gloves. Wash hands thoroughly with soap and water immediately after removing all PPE[10].

Spill Management
  • Immediate Action: Alert others in the area. If the spill is large or you are unsure how to proceed, evacuate and contact your institution's safety officer.

  • Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to cover the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Cleanup: While wearing your full PPE ensemble, carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.

  • Decontamination: Clean the spill area with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.

Disposal Plan

All materials contaminated with (S)-Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate must be treated as hazardous waste. This includes:

  • Excess or unwanted chemical.

  • Contaminated PPE (gloves, gowns).

  • Glassware that cannot be decontaminated.

  • Spill cleanup materials.

Dispose of these items in designated, sealed, and clearly labeled hazardous waste containers. Follow all local, state, and federal regulations for chemical waste disposal. Never dispose of this chemical down the drain[11][14].

Visualizing the PPE Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE for tasks involving this compound.

PPE_Workflow cluster_start Initiation cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_equipment Required Equipment start Task: Handling (S)-Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate assessment Assess Task-Specific Risks start->assessment weighing Weighing Solid / Transfers assessment->weighing Low Splash Risk solution Making / Handling Solutions assessment->solution Moderate Splash Risk splash_risk High Splash / Aerosol Potential assessment->splash_risk High Splash Risk ppe_base Base PPE: - Chemical Fume Hood - Double Nitrile Gloves - Disposable Gown - Safety Goggles weighing->ppe_base solution->ppe_base ppe_enhanced Enhanced PPE: - Base PPE + Full Face Shield splash_risk->ppe_enhanced

Caption: PPE selection workflow based on task-specific risk assessment.

References

  • SAFETY DATA SHEET for tert-Butyl 1,4-diazepane-1-carboxylate. Fisher Scientific.

  • Safety Data Sheet for (R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate. CymitQuimica.

  • Safety Data Sheet for Tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate. AK Scientific, Inc.

  • Chiral resolution of an intermediate of suvorexant and cocrystals thereof. Google Patents.

  • (S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate Safety and Hazards. PubChem, National Center for Biotechnology Information.

  • Tert-butyl 1,4-diazepane-1-carboxylate Safety and Hazards. PubChem, National Center for Biotechnology Information.

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022-10-06). Provista.

  • Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration (OSHA).

  • Safety First: Best Practices for Handling Research Chemicals. (2025-09-04). XPRESS CHEMS.

  • Personal protective equipment for preparing toxic drugs. GERPAC.

  • tert-Butyl 5-methyl-1,4-diazepane-1-carboxylate Safety and Hazards. PubChem, National Center for Biotechnology Information.

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06). Pharmacy Purchasing & Products.

  • Occupational Health Guidelines for Chemical Hazards. (1981-01-01). The National Institute for Occupational Safety and Health (NIOSH), Centers for Disease Control and Prevention.

  • Chemical Safety in Research and Teaching. New Mexico State University.

  • Chemical Safety Guide, 5th Ed. National Institutes of Health, Office of Research Services.

  • Hospitals - Pharmacy - Personal Protective Equipment (PPE). Occupational Safety and Health Administration (OSHA).

  • Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. (2010-10-22). ACS Publications.

  • Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine.

Sources

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